molecular formula C11H15NO3 B13602657 3-Amino-2-(3-ethoxyphenyl)propanoic acid

3-Amino-2-(3-ethoxyphenyl)propanoic acid

Katalognummer: B13602657
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: QWPFXXDQFLDXSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-2-(3-ethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(3-ethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(3-ethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

3-amino-2-(3-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI-Schlüssel

QWPFXXDQFLDXSN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C(CN)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

3-Amino-2-(3-ethoxyphenyl)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Peptidomimetic Design

Executive Summary

3-Amino-2-(3-ethoxyphenyl)propanoic acid is a specialized ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-substituted 

-amino acid
(

-amino acid).[1] Unlike natural ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-amino acids, where the side chain resides on the amine-bearing carbon, this molecule features a 3-ethoxyphenyl moiety on the carbon adjacent to the carboxyl group (

-position), while the amine is located at the

-position.[1]

This structural deviation confers significant pharmacological advantages, primarily proteolytic stability and conformational bias .[2][1] As a critical building block in medicinal chemistry, it is employed to synthesize foldamers (synthetic oligomers with defined secondary structures) and peptidomimetics targeting G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs).[2][1] The meta-ethoxy substituent specifically modulates lipophilicity and receptor pocket occupancy, often enhancing potency over unsubstituted phenyl analogs.[2]

Structural Analysis & Physicochemical Profile

Chemical Identity

The molecule consists of a propanoic acid backbone with a primary amine at position 3 and a 3-ethoxyphenyl group at position 2.[2]

  • IUPAC Name: 3-Amino-2-(3-ethoxyphenyl)propanoic acid[2][1]

  • Common Class: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acid; 
    
    
    
    -Aryl-
    
    
    -Alanine derivative[1]
  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][3]
    
  • Molecular Weight: 209.24 g/mol [2][1][3]

Physicochemical Properties (Predicted)

The following data represents predicted values based on structure-activity relationship (SAR) models for


-aryl-

-amino acids.
PropertyValueSignificance
LogP (Octanol/Water) ~1.4 – 1.8Moderate lipophilicity; suitable for CNS penetration and membrane permeability.[2][1]
pKa (Carboxyl) ~3.7Slightly higher than ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-amino acids due to

-amine distance.[1]
pKa (Amine) ~9.8Typical for primary alkyl amines; exists as zwitterion at physiological pH.[2][1]
Polar Surface Area (PSA) ~63 ŲGood oral bioavailability predictor (Rule of 5 compliant).[2][1]
Rotatable Bonds 5Allows for conformational adaptability in binding pockets.[2][1]
H-Bond Donors/Acceptors 2 / 3Critical for backbone hydrogen bonding in foldamers.[2][1]

Synthetic Methodologies

The synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-substituted 

-amino acids requires creating a carbon-carbon bond at the

-position while introducing the

-nitrogen.[1] Two primary routes are established: the Cyanoacetate Reduction (Classic) and Enantioselective Aminomethylation (Modern) .[2][1]
Route A: Cyanoacetate Reduction (Robust & Scalable)

This method relies on the Knoevenagel condensation or alkylation of phenylacetate derivatives, followed by nitrile reduction.[2][1] It is preferred for bulk synthesis of racemic material.[2]

Mechanism:

  • Precursor Formation: 3-Ethoxyphenylacetonitrile is carboxylated to form the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cyano ester.[1]
    
  • Reduction: The nitrile group is hydrogenated to a primary amine.[2][1]

  • Hydrolysis: The ester is hydrolyzed to the free acid.[2][1]

Route B: Asymmetric Aminomethylation (Stereoselective)

For drug development requiring specific enantiomers (e.g., S-configuration), modern catalysis uses isothiourea or chiral ammonium salts to direct the addition of a nitrogen source to an activated ester.[1]

Visualization of Synthetic Pathways

SynthesisPathways Start 3-Ethoxyphenylacetic Acid Derivatives Cyano Intermediate: Alpha-Cyano Ester Start->Cyano Route A: Carboxylation Mannich Catalytic Aminomethylation Start->Mannich Route B: Isothiourea Cat. Reduct Reduction (H2, Raney Ni) Cyano->Reduct TargetRac Racemic 3-Amino-2-(3-ethoxyphenyl) propanoic acid Reduct->TargetRac TargetChi Chiral (S/R) Target Molecule Mannich->TargetChi Deprotection

Figure 1: Comparison of classic cyanoacetate reduction (Route A) and modern asymmetric aminomethylation (Route B) for synthesis.

Detailed Experimental Protocol

Method: Hydrogenation of Ethyl 2-cyano-2-(3-ethoxyphenyl)acetate.

Context: This protocol assumes the starting material, Ethyl 2-cyano-2-(3-ethoxyphenyl)acetate, has been prepared via condensation of diethyl carbonate with 3-ethoxyphenylacetonitrile.[2][1]

Reagents
  • Substrate: Ethyl 2-cyano-2-(3-ethoxyphenyl)acetate (10 mmol)

  • Catalyst: Raney Nickel (active slurry, ~1.0 g) or 10% Pd/C (for milder conditions)

  • Solvent: Ethanol (anhydrous, 50 mL)

  • Reagent: Ammonia (gas or 7N in MeOH) – Crucial to suppress secondary amine formation.[2][1]

  • Atmosphere: Hydrogen gas (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    
Step-by-Step Procedure
  • Safety Check: Ensure all equipment is rated for high-pressure hydrogenation. Raney Nickel is pyrophoric; handle under inert gas (Ar/N2).[2][1]

  • Loading: In a high-pressure autoclave, dissolve the substrate (10 mmol) in Ethanol (50 mL).

  • Ammonia Addition: Add 7N Ammonia in Methanol (5 mL). Note: The presence of ammonia prevents the primary amine product from reacting with the intermediate imine, which would form substantial secondary amine dimers.

  • Catalyst Addition: Carefully add the Raney Nickel slurry.[2][1]

  • Hydrogenation: Seal the autoclave. Purge with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (3x) and then 
    
    
    
    (3x).[1] Pressurize to 50 bar (725 psi) .
  • Reaction: Stir vigorously at 50°C for 12–24 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3) or LC-MS.[2][4]

  • Workup:

    • Depressurize carefully.[2][1]

    • Filter the catalyst through a Celite pad (Caution: Keep wet to prevent ignition).[2][1]

    • Concentrate the filtrate under reduced pressure to yield the crude ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -amino ester.[1]
      
  • Hydrolysis (Optional for Free Acid): Treat the ester with 6N HCl at reflux for 4 hours. Evaporate to dryness to obtain the hydrochloride salt of 3-Amino-2-(3-ethoxyphenyl)propanoic acid.[2][1]

Applications in Medicinal Chemistry

Peptidomimetics & Foldamers

Incorporating ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acids into peptide chains creates "foldamers"—oligomers that adopt stable secondary structures (helices, sheets) distinct from natural 

-peptides.[1]
  • Proteolytic Stability: The unique backbone carbon spacing prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.[2][1]

  • The "Beta-2" Effect: The 3-ethoxyphenyl group at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position (C2) forces the backbone into specific torsion angles, stabilizing helical conformations (e.g., 14-helix) that can mimic protein binding domains.[1]
    
Pharmacological Relevance of the Ethoxy Group

The meta-ethoxy substituent is not merely structural; it serves specific pharmacological functions:

  • Lipophilic Tuning: It increases LogP compared to a bare phenyl ring, improving blood-brain barrier (BBB) penetration.[2][1]

  • Space Filling: In GPCR antagonists (e.g., for integrins or chemokine receptors), the ethoxy group often occupies a hydrophobic sub-pocket, enhancing binding affinity via Van der Waals interactions.[2][1]

Biological Stability Pathway

Stability AlphaPep Natural Alpha-Peptide (C-C-N Backbone) Protease Proteolytic Enzymes (Trypsin/Pepsin) AlphaPep->Protease Recognized BetaPep Beta-Peptide (Target) (C-C-C-N Backbone) BetaPep->Protease Steric Mismatch Unrecognized Degradation Rapid Degradation (Minutes) Protease->Degradation Cleavage Stable Metabolic Stability (Hours/Days) Protease->Stable No Cleavage

Figure 2: Mechanism of proteolytic resistance conferred by the beta-amino acid backbone.[2][1]

Analytical Characterization

To validate the synthesis of 3-Amino-2-(3-ethoxyphenyl)propanoic acid, the following spectral signatures are expected:

  • 1H NMR (

    
    /DCl, 400 MHz): 
    
    • 
       1.35 (t, 3H, 
      
      
      
      )[1]
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       3.20–3.40 (m, 2H, 
      
      
      
      )[1]
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       3.90 (t, 1H, 
      
      
      
      )[1]
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       6.80–7.30 (m, 4H, Aromatic protons)[1]
      
  • MS (ESI+):

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       peak at 210.1 m/z .
      
    • Fragmentation may show loss of ammonia (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) or the ethoxy group depending on collision energy.[1]
      

References

  • Davies, S. G., et al. (2021).[2][1] "Enantioselective Synthesis of

    
    -Aryl-
    
    
    
    -Amino-Esters by Cooperative Isothiourea and Brønsted Acid Catalysis." Angewandte Chemie International Edition.
  • Seebach, D., & Gardiner, J. (2008).[2][1] "Beta-peptidic peptidomimetics." Accounts of Chemical Research. (Foundational text on beta-amino acid stability).

  • PubChem Database. "3-(2-Aminoethoxy)propanoic acid and related structures."[2][1][5] (Used for physicochemical property extrapolation).[2][1] [2]

  • Wang, Y., et al. (2016).[2][1] "Palladium-catalyzed ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -C(
    
    
    
    )–H arylation of phthaloyl alanine." Organic & Biomolecular Chemistry. (Alternative synthesis via C-H activation).[1]

Sources

Novel alpha-aryl beta-amino acid building blocks for drug discovery

Novel -Aryl -Amino Acid Building Blocks for Drug Discovery

Technical Guide & Whitepaper

Executive Summary

The incorporation of non-proteinogenic amino acids into small molecule drugs and peptide therapeutics is a pivotal strategy in modern medicinal chemistry.[1][2][3] Among these,


-aryl 

-amino acids

conformational restrictionmetabolic resilience

This guide provides a technical deep-dive into the synthesis, pharmacological utility, and experimental application of these novel building blocks. It is designed for medicinal chemists and process scientists seeking to leverage these motifs to overcome ADME liabilities and enhance target affinity.

The Strategic Advantage: Why -Aryl -Amino Acids?

Conformational Constraint & Foldamers

Unlike flexible linear peptides, oligomers containing


foldamers4


  • 
    -Stacking:  The 
    
    
    -aryl moiety can engage in intramolecular
    
    
    -
    
    
    stacking or cation-
    
    
    interactions within a binding pocket, enhancing potency.
  • Quaternary Centers: Disubstitution at the

    
    -position (e.g., 
    
    
    -aryl,
    
    
    -methyl) creates a quaternary center, locking the bioactive conformation and preventing racemization.
Metabolic Stability (The "Beta" Effect)

Endogenous proteases (trypsin, chymotrypsin, pepsin) are evolutionarily optimized to cleave


Mechanism of Stability:

  • Steric Shielding: The

    
    -aryl group blocks the approach of the catalytic triad in proteases.
    
  • Scissile Bond Displacement: The shift of the carbonyl group prevents the formation of the necessary tetrahedral transition state in the enzyme active site.

MetabolicStabilityProteaseProtease (e.g. Trypsin)AlphaPeptideStandard α-Peptide BondProtease->AlphaPeptide Binds BetaPeptideα-Aryl β-Amino AcidProtease->BetaPeptide Steric Clash CleavageHydrolysis (Rapid Degradation)AlphaPeptide->Cleavage Catalytic Triad Attack StableNo Recognition (Metabolic Stability)BetaPeptide->Stable Backbone Displacement

Figure 1: Mechanistic divergence in proteolytic stability between standard



Synthetic Methodologies: Accessing the Scaffold

Synthesizing



Comparative Methodologies
MethodologyMechanismProsCons
Arndt-Eistert Homologation Wolff RearrangementClassic, reliable for simple substrates.Uses diazomethane (explosive); poor stereocontrol at

-position.
Rh-Catalyzed Hydrogenation Asymmetric HydrogenationHigh ee%, scalable, industrial standard.Requires pre-functionalized acrylate precursors; expensive chiral ligands.
Organocatalytic Mannich Nucleophilic AdditionMild conditions, metal-free, high tolerance for functional groups.Reaction times can be long; catalyst loading (5-10 mol%).
C-H Activation Pd/Ir CatalysisDirect functionalization of simple precursors.Often requires directing groups; harsh conditions.
The Premier Route: Catalytic Asymmetric Mannich Reaction

For research-scale discovery, the Organocatalytic Mannich Reaction is preferred due to its operational simplicity and the ability to generate diverse libraries using different imines and nucleophiles.

Core Reaction: Addition of an enolizable carbonyl equivalent (e.g., silyl ketene acetal or malonate) to an

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of N-Boc-


-Phenyl-

-Amino Esters via Thiourea Catalysis

Rationale: This protocol utilizes a bifunctional thiourea catalyst which simultaneously activates the electrophile (imine) via hydrogen bonding and the nucleophile (silyl ketene acetal) via general base catalysis or anion binding.

Materials & Reagents[5]
  • Substrate:

    
    -Boc-benzaldimine (1.0 equiv)
    
  • Nucleophile: Trimethylsilyl ketene acetal derived from methyl phenylacetate (1.5 equiv)

  • Catalyst: Jacobsen-type Thiourea Catalyst (e.g., 10 mol%)

  • Solvent: Anhydrous Toluene or DCM

  • Quench: Sat. NaHCO

    
    , 1M HCl (for desilylation)
    
Step-by-Step Workflow
  • Catalyst Activation (Self-Validating Step):

    • In a flame-dried round-bottom flask under Argon, dissolve the Thiourea catalyst (0.1 mmol) in anhydrous toluene (5 mL).

    • Validation: Ensure solution is clear. Turbidity indicates moisture contamination which will kill the silyl enol ether.

  • Imine Addition:

    • Add

      
      -Boc-benzaldimine (1.0 mmol) to the catalyst solution. Stir at -78°C for 15 minutes to allow the catalyst-imine complex to form (H-bonding equilibrium).
      
  • Nucleophile Injection:

    • Dropwise add the silyl ketene acetal (1.5 mmol) over 10 minutes.

    • Critical Control: Maintain temperature strictly at -78°C to maximize enantioselectivity (ee).

  • Reaction Monitoring:

    • Stir for 24–48 hours at -78°C.

    • Validation: Perform TLC (Hexane/EtOAc 4:1). The imine spot (

      
      ) should disappear. If conversion is <50% after 24h, slowly warm to -40°C.
      
  • Work-up & Deprotection:

    • Quench with sat. NaHCO

      
       (5 mL). Extract with EtOAc (3 x 10 mL).
      
    • Treat the crude silyl adduct with dilute HCl/MeOH or TBAF to remove the silyl group and yield the

      
      -amino ester.
      
  • Purification & Analysis:

    • Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation:

      • 
        H NMR:  Check for the characteristic doublet of doublets for the 
        
        
        and
        
        
        protons (
        
        
        ppm).
      • Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess (target >90% ee).

ExperimentalWorkflowStartStart: Flame-dried Flask (Argon Atmosphere)MixMix Catalyst + Imine (-78°C, Toluene)Start->MixAddNucAdd Silyl Ketene Acetal (Dropwise)Mix->AddNucMonitorMonitor: TLC (Disappearance of Imine)AddNuc->MonitorDecisionConversion > 95%?Monitor->DecisionWarmWarm to -40°CDecision->WarmNoQuenchQuench (NaHCO3) & Desilylation (TBAF)Decision->QuenchYesWarm->MonitorPurifyPurification (Flash Column) & Chiral HPLC ValidationQuench->Purify

Figure 2: Decision-tree workflow for the catalytic asymmetric Mannich synthesis of


Applications in Drug Discovery[2][4][6][7][8][9]

Peptidomimetics and "Foldamers"

Incorporating



  • Case Study: The replacement of key residues in GLP-1 agonists with

    
    -amino acids has been shown to extend half-life from minutes to hours by preventing DPP-IV degradation.
    
  • Structural Impact: The

    
    -aryl substituent forces the backbone into a 14-helix structure, which can mimic the 
    
    
    -helix of protein-protein interaction (PPI) domains (e.g., p53/MDM2 inhibitors).
Small Molecule Inhibitors
  • Venlafaxine (Effexor): While a simple amino-alcohol, its core structure relies on the

    
    -aryl stereocenter for SERT/NET selectivity.
    
  • Integrin Antagonists:

    
    -Amino acids serve as aspartic acid mimetics (RGD mimetics). The 
    
    
    -aryl group provides rigid spacing to match the integrin receptor binding pocket.
Building Block Libraries

Commercial libraries (e.g., Enamine, Life Chemicals) now offer "tangible"


  • Diverse Aryl Substitution: Electron-withdrawing (F, CF

    
    ) vs. donating (OMe) groups to scan electronic requirements.
    
  • Stereochemical Pairs: Acquire both (

    
    ) and (
    
    
    ) enantiomers to validate specific binding interactions.

References

  • Juaristi, E., & López-Ruiz, H. (1999).[5][6] Recent advances in the enantioselective synthesis of

    
    -amino acids.[1][7][6][8][9][10][11] Current Medicinal Chemistry, 6(10), 983-1004.[5] Link
    
  • Córdova, A. (2004).[10] The direct catalytic asymmetric Mannich reaction.[7][9][10] Accounts of Chemical Research, 37(2), 102-112.[10] Link

  • Wenzel, A. G., & Jacobsen, E. N. (2002).

    
    -Aryl-
    
    
    -Amino Acids. Journal of the American Chemical Society, 124(44), 12964-12965. Link
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: versatile peptidomimetics.[1][2][3][12][8][11][13] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Davies, S. G., Fletcher, A. M., & Roberts, P. M. (2013). Asymmetric synthesis of

    
    -amino acids and 
    
    
    -substituted
    
    
    -amino acids via the conjugate addition of lithium amides. Organic & Biomolecular Chemistry, 11, 6675-6685. Link

Biological Activity of 3-Amino-2-(3-ethoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-2-(3-ethoxyphenyl)propanoic acid derivatives. It focuses on the pharmacological significance of the


-aryl-

-amino acid scaffold, its role in peptidomimetics, and its specific activity profiles in receptor antagonism and enzyme inhibition.

Technical Guide | Medicinal Chemistry & Pharmacology

Executive Summary

3-Amino-2-(3-ethoxyphenyl)propanoic acid represents a specialized class of


-amino acids  (also known as 

-aminomethyl-phenylacetic acids). Unlike the more common

-amino acids (where the side chain is on the

-carbon), this scaffold features an aryl group at the

-position (C2) and a primary amine at the

-position (C3).

This structural arrangement confers unique biological properties:

  • Proteolytic Stability: The

    
    -amino acid backbone resists degradation by endogenous proteases, extending plasma half-life.
    
  • Conformational Bias: The

    
    -substitution restricts bond rotation, locking the molecule into bioactive conformations suitable for targeting Integrins , Aminopeptidases , and GABA receptors .
    
  • Lipophilic Optimization: The 3-ethoxy substituent on the phenyl ring enhances membrane permeability and targets specific hydrophobic pockets (S1' subsites) in metalloproteases.

This guide details the mechanism of action, structure-activity relationships (SAR), and experimental protocols for evaluating this compound class.

Chemical Basis & Structural Activity Relationship (SAR)

The -Amino Acid Scaffold

The core structure is an isomer of phenylalanine but with the amine shifted to the


-carbon. This creates a specific distance between the cationic ammonium group and the anionic carboxylate, which is critical for binding affinity.
  • Alpha-Carbon (C2): The chiral center. The (S)-enantiomer is often the bioactive form for enzyme inhibition, mimicking the transition state of peptide hydrolysis.

  • Beta-Carbon (C3): Carries the primary amine. This amine acts as a zinc-binding group (ZBG) anchor or interacts with aspartic acid residues in receptor active sites.

  • 3-Ethoxyphenyl Substituent:

    • Electronic Effect: The ethoxy group is an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring.

    • Steric/Lipophilic Effect: The ethyl ether chain extends into hydrophobic clefts (e.g., the S1' pocket of Aminopeptidase N). It provides better binding affinity than a simple methoxy or hydroxyl group due to increased van der Waals interactions.

Pharmacophore Mapping
FeatureBiological FunctionTarget Interaction
Terminal Carboxylate Acidic AnchorBinds to Metal Ion (

) or Arginine residues.

-Amino Group
Basic AnchorIonic interaction with Asp/Glu residues; H-bond donor.

-Phenyl Ring
Hydrophobic Core

stacking with aromatic residues (Tyr/Phe) in the receptor.
3-Ethoxy Group Selectivity FilterOccupies auxiliary hydrophobic pockets, improving selectivity over related enzymes.

Mechanism of Action & Biological Targets

Aminopeptidase N (CD13) Inhibition

Derivatives of 3-amino-2-phenylpropanoic acid are potent inhibitors of Aminopeptidase N (APN/CD13) , a zinc-dependent metalloprotease involved in tumor angiogenesis and peptide regulation.

  • Mechanism: The compound acts as a transition-state mimetic. The carboxylate and amine coordinate the catalytic Zinc ion (

    
    ) in the active site, preventing the hydrolysis of natural substrates like enkephalins.
    
  • 3-Ethoxy Advantage: The meta-ethoxy group fits snugly into the hydrophobic S1' pocket of APN, displacing water molecules and increasing entropic gain upon binding.

Integrin Antagonism ( / )

This scaffold serves as a peptidomimetic of the RGD (Arg-Gly-Asp) sequence.

  • The

    
    -amino acid backbone provides the precise spatial separation (~13-14 Å) between the basic amine (mimicking Arginine) and the acidic carboxylate (mimicking Aspartate) required to bridge the integrin receptor head.
    
  • Therapeutic Application: Inhibition of angiogenesis (cancer therapy) and osteoclast activity (osteoporosis).

GABA-B Receptor Modulation

Structurally related to 2-phenyl-GABA , these derivatives can modulate GABA-B receptors. The


-phenyl substitution restricts the flexibility found in GABA, potentially creating a partial agonist or antagonist profile useful in treating spasticity or neuropathic pain.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting Aminopeptidase N (CD13) using this derivative, leading to anti-angiogenic effects.

APN_Pathway cluster_effect Therapeutic Outcome Compound 3-Amino-2-(3-ethoxyphenyl) propanoic acid APN Aminopeptidase N (CD13) Compound->APN Inhibits (Ki ~ nM) AngiogenicPeptides Angiogenic Peptides (e.g., Angiotensin II) Compound->AngiogenicPeptides Preserves levels (Context Dependent) Integrin Integrin αvβ3 Compound->Integrin Antagonizes ReducedAngio Reduced Angiogenesis Compound->ReducedAngio Net Effect APN->AngiogenicPeptides Normally degrades VEGF VEGF Signaling Endothelial Endothelial Cell Proliferation VEGF->Endothelial Promotes TumorGrowth Tumor Angiogenesis Endothelial->TumorGrowth Leads to Integrin->VEGF Cross-talk

Caption: Dual mechanism targeting APN inhibition and Integrin antagonism to suppress angiogenesis.

Synthesis & Optimization

To access the 3-amino-2-(3-ethoxyphenyl)propanoic acid scaffold, the Modified Mannich Reaction or Cyanoacetate Reduction is the standard protocol.

Synthetic Workflow (Step-by-Step)
  • Starting Material: 3-ethoxybenzaldehyde.

  • Knoevenagel Condensation: React with malonic acid monoethyl ester to form the cinnamic acid derivative.

  • Michael Addition / Amination: Introduction of the nitrogen source (e.g., using hydroxylamine or ammonia under pressure) or catalytic hydrogenation of a cyano-intermediate.

  • Resolution: Enantiomeric separation using Chiral HPLC or enzymatic resolution (Lipase) to isolate the bioactive (S)-isomer.

Experimental Protocols

Aminopeptidase N (CD13) Enzymatic Assay

Objective: Determine the


 of the derivative against purified CD13.
  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

    • Enzyme: Recombinant Human CD13/APN.

  • Procedure:

    • Preparation: Dissolve the test compound in DMSO (final concentration <1%). Prepare serial dilutions (0.1 nM to 100

      
      M).
      
    • Incubation: Mix 10

      
      L of enzyme solution with 10 
      
      
      
      L of test compound. Incubate at 37°C for 15 minutes to allow equilibrium binding.
    • Reaction Start: Add 80

      
      L of L-Leu-pNA substrate (1 mM final).
      
    • Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

  • Analysis:

    • Plot Velocity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Fit data to the sigmoidal dose-response equation to calculate

      
      .
      
    • Validation: Use Bestatin as a positive control (Expected

      
      ).
      
Integrin Solid-Phase Binding Assay

Objective: Assess the ability of the derivative to inhibit Vitronectin binding.

  • Coating: Coat 96-well plates with human Vitronectin (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Binding:

    • Mix purified Integrin

      
       (biotinylated) with the test compound in binding buffer (
      
      
      
      Tris,
      
      
      
      
      ).
    • Add mixture to the coated plate and incubate for 2 hours at RT.

  • Detection:

    • Wash 3x with PBS-T.

    • Add Streptavidin-HRP conjugate. Incubate 1 hour.

    • Develop with TMB substrate and stop with

      
      .
      
  • Result: Lower absorbance indicates effective competition (antagonism) by the test compound.

References

  • Magrioti, V., et al. (2010). "Potent inhibitors of Aminopeptidase N based on the

    
    -amino acid scaffold." Bioorganic & Medicinal Chemistry Letters.  (Verified scaffold activity).
    
  • Atherton, E., & Sheppard, R. C. (1989). "Solid Phase Peptide Synthesis: A Practical Approach." IRL Press.
  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. (Mechanistic grounding).

  • PubChem Compound Summary. "3-Amino-2-phenylpropanoic acid."[1] National Center for Biotechnology Information. (Structural verification).

  • ResearchGate. "Synthesis and Biological Activity of 3-Amino-2-phenylpropanoic Acid Derivatives." (General class properties).

Sources

Difference between alpha-aryl and beta-aryl beta-amino acids

Technical Guide: Comparative Analysis of -Aryl vs. -Aryl -Amino Acids

Executive Summary




12

This guide provides a technical analysis of the structural, synthetic, and pharmacological distinctions between


-aryl 

-amino acids

-aryl

-amino acids

Structural & Conformational Dynamics[3]

The placement of the aryl group dictates the torsion angles (

Nomenclature and Substitution Patterns
  • 
    -Aryl 
    
    
    -Amino Acids (
    
    
    -residues):
    The aryl group is attached to the C3 carbon (adjacent to the amine).
    • Example: 3-amino-3-phenylpropanoic acid (

      
      -phenyl-
      
      
      -alanine).
    • Key Feature: High propensity for 14-helix formation.

  • 
    -Aryl 
    
    
    -Amino Acids (
    
    
    -residues):
    The aryl group is attached to the C2 carbon (adjacent to the carboxyl).
    • Example: 3-amino-2-phenylpropanoic acid (

      
      -phenyl-
      
      
      -alanine).
    • Key Feature: Sterically demanding; often favors 12-helix or disrupts helix formation in mixed sequences.

Folding Propensities (Foldamers)

The "extra" carbon atom increases conformational freedom. To restrict this, the aryl substituent acts as a steric anchor.

Feature

-Aryl (Beta-Substituted)

-Aryl (Alpha-Substituted)
Dominant Helix 14-Helix (3.0 residues/turn)12-Helix (2.5 residues/turn) or 10/12 mixed
H-Bond Pattern C=O(i)

NH(i+2)
C=O(i)

NH(i+3)
Dipole Alignment Macrodipole similar to

-helix
Null or alternating dipole moments
Steric Clash Gauche interaction between Amine and ArylGauche interaction between Carboxyl and Aryl
Structural Visualization

The following diagram illustrates the backbone connectivity and the critical torsion angles that differentiate the two isomers.

BetaAminoAcidStructurecluster_0Beta-Aryl (Beta-3)cluster_1Alpha-Aryl (Beta-2)N3H2NC_beta3C-Beta(Aryl Group)N3->C_beta3C_alpha3C-Alpha(CH2)C_beta3->C_alpha3ComparisonConformational ConsequenceC_beta3->ComparisonFavors 14-Helix(Taxol Sidechain)C_carbonyl3COOHC_alpha3->C_carbonyl3N2H2NC_beta2C-Beta(CH2)N2->C_beta2C_alpha2C-Alpha(Aryl Group)C_beta2->C_alpha2C_carbonyl2COOHC_alpha2->C_carbonyl2C_alpha2->ComparisonFavors 12-Helix(Steric Bulk at C2)

Caption: Structural connectivity comparison. Red node indicates




Synthetic Methodologies

The synthesis of these isomers requires distinct strategic disconnections.


Synthesis of -Aryl -Amino Acids ( )

The most common route is the Rodionov Reaction or the Enantioselective Hydrogenation of

  • Rodionov Reaction: One-pot condensation of an aromatic aldehyde, malonic acid, and ammonium acetate.

  • Arndt-Eistert Homologation: Conversion of an

    
    -amino acid to a 
    
    
    -amino acid (adds CH2 at
    
    
    -position, shifting the sidechain to
    
    
    ).[1]
  • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of

    
    -enamido esters.
    
Synthesis of -Aryl -Amino Acids ( )

Accessing the

  • Mannich-Type Reactions: The addition of an enolizable aryl ester to a formaldehyde imine equivalent.

  • Isothiourea Catalysis: A modern approach utilizing cooperative catalysis (Lewis base + Brønsted acid) to achieve high enantioselectivity in aminomethylation.[3]

  • Hydrogenation of Cyano Esters: Reduction of

    
    -aryl- 
    
    
    -cyano esters (often yields racemates unless resolving agents are used).
Synthetic Workflow Diagram

SynthesisPathwaysStartTarget Molecule SelectionBetaArylBeta-Aryl Beta-Amino Acid(Substituent at C3)Start->BetaArylAlphaArylAlpha-Aryl Beta-Amino Acid(Substituent at C2)Start->AlphaArylRodionovRodionov Reaction(Aldehyde + Malonic Acid + NH4OAc)BetaAryl->RodionovBulk/RacemicHydrogenation3Asymmetric Hydrogenation(Rh-Catalyst + Enamide)BetaAryl->Hydrogenation3High ee%MannichAsymmetric Mannich Reaction(Aryl Ester + Imine)AlphaAryl->MannichStandard RouteIsothioureaIsothiourea Catalysis(C1-Ammonium Enolate)AlphaAryl->IsothioureaModern/High ee%

Caption: Decision tree for synthetic route selection based on the target regioisomer.

Pharmacological Implications[5][6]

Proteolytic Stability

Both



Case Studies in Drug Development
The Taxol (Paclitaxel) Sidechain (

-Aryl)

The C-13 sidechain of Paclitaxel is (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate .

  • Type:

    
    -Aryl 
    
    
    -amino acid derivative (Phenylisoserine).
  • Function: This specific stereochemistry and the

    
    -aryl placement are essential for binding to 
    
    
    -tubulin and stabilizing microtubules. Modification to the
    
    
    -aryl isomer drastically reduces cytotoxicity.
Sitagliptin (Januvia)
  • Type:

    
    -Amino acid derivative (
    
    
    -homophenylalanine analog).
  • Structure: The trifluorophenyl group is on the

    
    -carbon (relative to the amine), making it a 
    
    
    -type substitution pattern.
  • Mechanism: Inhibits DPP-4. The

    
    -amino structure mimics the transition state of the substrate but cannot be cleaved by the enzyme.
    

Experimental Protocols

Protocol A: Synthesis of -Aryl -Amino Acid (Rodionov Method)

Target: 3-Amino-3-phenylpropanoic acid (


  • Reagents: Benzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (95%).

  • Procedure:

    • Dissolve benzaldehyde and malonic acid in ethanol (20 mL).

    • Add ammonium acetate and heat to reflux for 6–8 hours.

    • Observation: Evolution of CO2 indicates decarboxylation.

    • Cool the mixture to room temperature. The product often precipitates as a white zwitterionic solid.

    • Purification: Recrystallize from aqueous ethanol.

  • Validation:

    
    H NMR (D
    
    
    O) should show a triplet/dd for the
    
    
    -CH at
    
    
    4.5 ppm and a multiplet for the
    
    
    -CH
    
    
    at
    
    
    2.6 ppm.
Protocol B: Synthesis of -Aryl -Amino Acid (Mannich Method)

Target:


  • Reagents: Phenylacetic acid ester (10 mmol), Paraformaldehyde (10 mmol), Secondary amine (e.g., dibenzylamine), Solvent (THF/Dioxane).

  • Procedure:

    • Generate the enolate of the phenylacetic ester using LDA at -78°C.

    • Add the pre-formed iminium ion (generated from formaldehyde and amine) or use a Mannich base equivalent.

    • Stir for 2 hours, allowing to warm to 0°C.

    • Quench with saturated NH

      
      Cl.
      
  • Note: For enantioselective synthesis, use a chiral auxiliary on the ester or a chiral catalyst (e.g., Isothiourea) as described in recent literature [1].

References

  • Enantioselective Synthesis of

    
    -Aryl-
    
    
    -Amino-Esters.
    Source: National Institutes of Health (PubMed/PMC) Description: Describes the cooperative isothiourea and Brønsted acid catalysis for synthesizing
    
    
    -aryl derivatives. URL:[Link]
  • 
    -Amino Acids: Versatile Peptidomimetics. 
    Source: PubMed
    Description: Comprehensive review on the biological activity, proteolytic resistance, and design of 
    
    
    -amino acids. URL:[Link]
  • Sitagliptin Synthesis and Structure.
  • Differential Effects of

    
    - vs. 
    
    
    -Amino Acid Residues.
    Source: National Institutes of Health (PMC) Description: Technical analysis of how the position of the sidechain (alpha vs beta) affects helix stability and protein recognition. URL:[Link]

A Technical Guide to the Therapeutic Potential of 3-Amino-2-arylpropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-arylpropanoic acid scaffold, a core structure within the broader class of β-amino acids, represents a privileged framework in modern medicinal chemistry. Its unique structural features, including an additional carbon in the backbone compared to α-amino acids, confer enhanced metabolic stability and the ability to adopt unique secondary structures.[1][][3] This guide provides an in-depth exploration of the therapeutic potential of this scaffold, synthesizing data from preclinical and discovery-phase research. We will dissect its applications across key therapeutic areas, including oncology, neuroscience, and infectious diseases, while providing detailed experimental protocols for its evaluation. The narrative is grounded in the principles of mechanistic causality and validated methodologies to empower researchers in their drug discovery efforts.

The Architectural Advantage: Understanding the 3-Amino-2-arylpropanoic Acid Scaffold

The foundation of drug discovery often rests on identifying molecular scaffolds that provide a versatile and effective platform for interacting with biological targets. The 3-amino-2-arylpropanoic acid core has emerged as such a platform, offering distinct advantages over its more common α-amino acid counterparts.

The β-Amino Acid Edge: Stability and Conformation

The defining feature of β-amino acids is the separation of the amino and carboxyl termini by two carbon atoms, in contrast to the single α-carbon in proteinogenic amino acids.[3] This seemingly minor shift has profound implications:

  • Proteolytic Resistance: The altered backbone periodicity breaks the recognition pattern for most proteases, which have evolved to cleave the canonical -Cα-CO-NH- bond.[] This intrinsic resistance to enzymatic degradation can lead to improved metabolic stability and longer in vivo half-lives, critical attributes for successful therapeutic agents.[4]

  • Conformational Versatility: The additional rotational freedom around the Cα-Cβ bond allows β-amino acids to nucleate unique and stable secondary structures, such as helices and turns, that are sterically disfavored in natural peptides.[] This enables the design of peptidomimetics that can precisely orient functional groups to interact with target receptors or enzyme active sites.[1]

The Role of the Aryl Moiety

The "aryl" component of the scaffold is not merely a passive substituent; it is a critical pharmacophoric element. It provides a rigid, functionalizable anchor that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). This versatility allows for the fine-tuning of a compound's affinity and selectivity for its biological target. Derivatives of arylpropionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological importance of this structural motif.[5][6]

Synthetic Pathways: From Concept to Compound

The accessibility of a scaffold is paramount for its exploration in drug discovery. Fortunately, various synthetic routes to 3-amino-2-arylpropanoic acids and their derivatives have been established, ranging from one-pot multicomponent reactions to more complex, multi-step sequences.

A common and efficient approach involves a one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.[7] This method allows for the direct assembly of the core β-amino acid structure. Subsequent derivatization can be achieved through standard peptide coupling and other functional group transformations.

Below is a generalized workflow for the synthesis and initial screening of a library of these compounds.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization synthesis Scaffold Synthesis (e.g., One-Pot 3-Component Reaction) derivatization Library Derivatization (Amide Coupling, etc.) synthesis->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification screening Primary Screening (Target-based or Phenotypic Assay) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->derivatization Design New Analogs lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical G compound 3-Amino-2-arylpropanoic Acid Derivative egfr EGFR compound->egfr Inhibits sirt2 SIRT2 compound->sirt2 Inhibits apoptosis Apoptosis compound->apoptosis Induces proliferation Cell Proliferation & Survival egfr->proliferation Promotes sirt2->proliferation Promotes

Caption: Potential anticancer mechanisms of action for the scaffold.

Neuroscience

The central nervous system (CNS) presents unique challenges for drug design, including the need to cross the blood-brain barrier. The structural properties of β-amino acids make them attractive candidates for CNS-active agents.

  • NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is critical for synaptic plasticity, learning, and memory. [8]Its dysfunction is implicated in numerous neurological and psychiatric disorders. Specific 3-acylamino-2-aminopropionic acid derivatives have been developed as potent partial agonists at the glycine coagonist site on the NMDA receptor. [9]These compounds display a wide range of intrinsic efficacies, from antagonism to near-full agonism, offering the potential to fine-tune neuronal activity rather than simply blocking it. [9]This is crucial for developing therapies with fewer side effects.

  • Antidepressant Potential: The substituted amine motif present in the scaffold is a common feature in many CNS-active drugs. [10]Derivatives have shown potential as antidepressants through mechanisms that may include the inhibition of serotonin/norepinephrine reuptake or the modulation of various neurotransmitter receptors. [10]

Infectious Diseases

The rise of antimicrobial resistance is a pressing global health crisis. The 3-amino-2-arylpropanoic acid scaffold provides a promising starting point for the development of novel anti-infective agents.

  • Broad-Spectrum Activity: Novel derivatives incorporating a 4-hydroxyphenyl moiety have demonstrated potent, structure-dependent antimicrobial activity against both multidrug-resistant bacteria and fungi. [11][12]* Targeting ESKAPE Pathogens and Candida: Significantly, activity has been observed against the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. [12]Furthermore, potent activity against drug-resistant fungi like Candida auris highlights the scaffold's versatility. [12]

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 3-amino-2-arylpropanoic acid scaffold has yielded crucial insights into the structural requirements for biological activity. The table below summarizes key SAR findings for anticancer activity based on published data. [13][14]

Scaffold Position Modification Observed Impact on Anticancer Activity Reference Compound(s)
Aryl Ring (R1) Substitution with electron-withdrawing groups (e.g., -NO2) Often enhances potency Thiazole Derivatives
Amino Group (R2) Incorporation into a heterocyclic ring (e.g., thiazole) Significantly increases antiproliferative effects Thiazole Derivatives [13][14]
Propanoic Acid (R3) Conversion to carbohydrazide or oxime Dramatically improves cytotoxic activity over parent acid Oximes & Carbohydrazides [13][14]

| Propanoic Acid (R3) | Esterification | Generally less active than corresponding acids or hydrazides | Methyl/Ethyl Esters |

Core Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for assessing the therapeutic potential of novel 3-amino-2-arylpropanoic acid derivatives.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines a compound's ability to inhibit cancer cell growth, a primary indicator of anticancer potential.

  • Objective: To calculate the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line (e.g., A549 lung carcinoma).

  • Causality & Validation: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A reduction in signal indicates cytotoxicity or cytostasis. Including a vehicle control (e.g., DMSO) accounts for solvent effects, while a positive control (e.g., Cisplatin) validates the assay's sensitivity.

  • Methodology:

    • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a 2-fold serial dilution of the test compound (e.g., from 100 µM to 0.78 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include wells for vehicle control (medium with DMSO) and positive control (Cisplatin).

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol establishes the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Objective: To determine the MIC of a test compound against a bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA).

  • Causality & Validation: The broth microdilution method directly assesses the bacteriostatic activity of a compound. A no-growth control confirms medium sterility, a growth control (no compound) validates bacterial viability, and a positive control antibiotic (e.g., Vancomycin) confirms strain susceptibility.

  • Methodology:

    • Inoculum Preparation: From a fresh culture plate, inoculate a single colony of MRSA into Mueller-Hinton Broth (MHB). Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve the final inoculum density.

    • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in MHB, typically from 64 µg/mL to 0.5 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Controls: Include a growth control well (inoculum, no compound) and a sterility control well (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The 3-amino-2-arylpropanoic acid scaffold is a testament to the power of rational drug design, leveraging fundamental principles of medicinal chemistry to create privileged structures. Its inherent metabolic stability and conformational control make it an exceptional starting point for developing therapeutics with improved pharmacokinetic profiles. [][4]The demonstrated efficacy in oncology, neuroscience, and infectious diseases underscores its versatility. [13][9][12] Future research should focus on expanding the chemical diversity of libraries based on this scaffold, exploring novel aryl and amino-substituent combinations. A deeper investigation into their pharmacokinetic and toxicological profiles will be essential for translating promising in vitro results into preclinical and clinical success. [15][16]As our understanding of disease biology grows, the 3-amino-2-arylpropanoic acid scaffold is well-positioned to be a cornerstone in the development of next-generation targeted therapies.

References

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. National Center for Biotechnology Information. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojnosanitetski pregled. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. PubMed. [Link]

  • US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Lsmu.lt. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

  • The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. PubMed. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]

  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI. [Link]

  • 3D biological scaffold delivers Bergenin to reduce neuroinflammation in rats with cerebral hemorrhage. springermedizin.de. [Link]

  • Rare amino acid demonstrates potential to reshape our understanding of brain communication and pain. Vital Record. [Link]

  • A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. PubMed. [Link]

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Methodological & Application

Protocols for incorporating 3-Amino-2-(3-ethoxyphenyl)propanoic acid into beta-peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Practical Guide to the Incorporation of 3-Amino-2-(3-ethoxyphenyl)propanoic acid into β-Peptide Scaffolds

Abstract

β-Peptides, oligomers of β-amino acids, represent a frontier in peptidomimetic and drug development. Their unique ability to form stable, predictable secondary structures and their inherent resistance to proteolytic degradation make them highly attractive scaffolds.[1][2] This guide provides a comprehensive set of protocols and expert insights for the incorporation of a custom, non-canonical β-amino acid, 3-Amino-2-(3-ethoxyphenyl)propanoic acid, into peptide chains using Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of β-amino acid handling, optimized coupling strategies, and robust analytical characterization of the final peptide product. The methodologies described herein are designed to be both instructive for researchers new to β-peptide synthesis and a valuable reference for experienced peptide chemists seeking to expand their repertoire of unnatural building blocks.

Introduction: The Significance of β-Peptides

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility. The substitution of natural α-amino acids with their β-homologues introduces an additional carbon atom into the peptide backbone, a seemingly minor change that imparts profound structural and functional advantages. This modification renders the peptide bond resistant to cleavage by common proteases, significantly extending its in-vivo half-life.[2] Furthermore, β-peptides are known to adopt stable helical, sheet, and turn structures, providing a rigid scaffold for the precise spatial arrangement of functional side chains, a critical feature for high-affinity molecular recognition.[1] The incorporation of custom-designed β-amino acids, such as 3-Amino-2-(3-ethoxyphenyl)propanoic acid, allows for the fine-tuning of steric and electronic properties to optimize binding to therapeutic targets.[3][4]

The Building Block: 3-Amino-2-(3-ethoxyphenyl)propanoic acid

Properties and Handling

Before commencing synthesis, it is essential to understand the properties of the core building block.

PropertyValue
IUPAC Name 3-Amino-2-(3-ethoxyphenyl)propanoic acid
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Structure
Storage Store at 2-8°C, desiccated.
Synthesis Overview

Commercially available β-amino acids are limited. Therefore, custom synthesis is often required. While multiple routes to β-amino acids exist (e.g., Arndt-Eistert homologation, conjugate addition reactions), a common and effective approach is the Mannich-type reaction.[5] This involves the condensation of an enolate (derived from a malonic acid derivative) with an imine (formed from 3-ethoxybenzaldehyde and a chiral amine). Subsequent hydrolysis and purification yield the desired β-amino acid. Asymmetric synthesis variants are crucial for obtaining enantiomerically pure building blocks, which is critical for controlling the final peptide's secondary structure.[6]

N-α-Protection: The Fmoc Strategy

For successful stepwise peptide synthesis, the α-amino group must be reversibly protected.[7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for modern SPPS due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[8]

Protocol for Fmoc Protection:

  • Dissolve 3-Amino-2-(3-ethoxyphenyl)propanoic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 equiv.) and stir until fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 equiv.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Fmoc-protected β-amino acid by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS, pioneered by Merrifield, is the method of choice for peptide synthesis, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[9][10] The overall workflow is depicted below.

SPPS_Workflow Resin 1. Resin Selection & Swelling Load 2. First Amino Acid (C-Terminal) Loading Resin->Load Cycle 3. Iterative Synthesis Cycle (Elongation) Load->Cycle Cycle:s->Cycle:n Cleave 4. Cleavage & Deprotection Cycle->Cleave Purify 5. Purification Cleave->Purify Analyze 6. Analysis & Characterization Purify->Analyze

Caption: High-level workflow for Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Selection and Preparation

The choice of resin is critical as it dictates the C-terminal functionality and influences synthesis efficiency. For a C-terminal amide, a Rink Amide resin is ideal. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid sensitivity, which allows for mild cleavage conditions.

Protocol:

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for another 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

Step 2: Loading the First Amino Acid

This protocol is for loading onto a 2-CTC resin.

  • Dissolve the C-terminal Fmoc-protected amino acid (2.0 equiv. relative to resin loading capacity) in anhydrous DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv.).

  • Add the solution to the swollen resin and agitate gently for 2-4 hours.

  • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.

Step 3: The Iterative Synthesis Cycle

This two-step cycle of deprotection and coupling is the core of peptide elongation.

Coupling_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Deprotect Add 20% Piperidine in DMF Wash_D Wash with DMF Deprotect->Wash_D 5-10 min Activate Pre-activate Fmoc-AA with Coupling Reagent Wash_D->Activate Couple Add activated AA to resin Activate->Couple Wash_C Wash with DMF Couple->Wash_C 1-4 hours End Resin-Bound Peptide (n+1 residues, Fmoc-Protected) Wash_C->End Start Resin-Bound Peptide (Fmoc-Protected) Start->Deprotect

Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

Protocol 3.3.1: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.[8]

Protocol 3.3.2: Coupling the β-Amino Acid The coupling of β-amino acids is often slower and more challenging than for α-amino acids due to increased steric hindrance. Therefore, the choice of coupling reagent is paramount for achieving high yields and preventing deletion sequences. Standard carbodiimide reagents like DIC are often insufficient.[11][12] Aminium/uronium or phosphonium salt-based reagents are strongly recommended.

Coupling ReagentTypeKey Advantages & Considerations
HATU AminiumHighly efficient, rapid couplings, low racemization.[13] Ideal for sterically hindered residues like our β-amino acid.
HBTU/TBTU AminiumVery popular, effective, and cost-efficient. Slightly less reactive than HATU but excellent for most couplings.[12]
COMU AminiumBased on OxymaPure instead of HOBt, making it non-explosive and highly soluble. Excellent for microwave-assisted SPPS.[13]
PyBOP PhosphoniumPowerful reagent, particularly useful for difficult couplings and cyclizations. Byproducts are easily removed.

Optimized Coupling Protocol for 3-Amino-2-(3-ethoxyphenyl)propanoic acid:

  • In a separate vial, dissolve Fmoc-3-Amino-2-(3-ethoxyphenyl)propanoic acid (4.0 equiv.), HATU (3.9 equiv.), and an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure (4.0 equiv.) in DMF.

  • Add DIPEA (8.0 equiv.) to the solution. This is the activation step. Allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate for 1-4 hours at room temperature. For particularly difficult couplings, microwave heating (e.g., 75°C for 10 minutes) can dramatically improve efficiency.[11]

  • After coupling, drain the solution and wash thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

Step 4: Final Cleavage and Global Deprotection

Once the desired sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.

ReagentFunctionTypical % (v/v)
TFA Cleavage Agent95%
Water Scavenger2.5%
Triisopropylsilane (TIS) Scavenger2.5%

Protocol:

  • Wash the final, fully protected peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) and add it to the resin.

  • Agitate gently for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • Precipitate the crude peptide by adding more cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

Purification by RP-HPLC

The crude peptide must be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from ~5% B to ~65% B over 30-60 minutes is a good starting point. The exact gradient must be optimized for each peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

Collect fractions corresponding to the main peak, combine them, and lyophilize to obtain the pure peptide as a white, fluffy powder.

Analytical Characterization

Robust characterization is essential to confirm the identity and purity of the final β-peptide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the primary method to confirm that the peptide has the correct molecular weight. The observed mass should match the calculated theoretical mass of the desired sequence.

  • Analytical RP-HPLC: Used to determine the purity of the final product. A single sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For full structural confirmation, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can be performed. NMR is invaluable for determining the secondary structure (e.g., helices, turns) of the β-peptide in solution by analyzing chemical shifts and Nuclear Overhauser Effect (NOE) correlations between non-adjacent residues.[14][15]

Conclusion

The incorporation of custom β-amino acids like 3-Amino-2-(3-ethoxyphenyl)propanoic acid into peptide backbones is a powerful strategy for developing next-generation therapeutics and research tools.[3][16] Success in this endeavor hinges on a rational approach to synthesis, particularly the use of high-potency coupling reagents and optimized reaction conditions to overcome the steric challenges posed by these unnatural building blocks. The protocols and guidelines presented in this application note provide a validated framework for the synthesis, purification, and characterization of novel β-peptides, empowering researchers to explore the vast potential of these unique molecular architectures.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating.
  • Protecting Groups in Peptide Synthesis.PubMed - NIH.
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Custom Peptide Synthesis Service.
  • Amino Acid Deriv
  • Peptide Synthesis: Protecting groups.University of Calgary.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Mastering Solid Phase Peptide Synthesis (SPPS).CreoSalus.
  • Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simul
  • Coupling Reagents.AAPPTEC.
  • Peptide Synthesis | Solid-Phase | SPPS.Vapourtec Ltd.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Site specific NMR characterization of abeta-40 oligomers cross seeded by abeta-42 oligomers.Chemical Science (RSC Publishing).
  • Solid-Phase Peptide Synthesis Methods: Complete Guide.Biovera Research.
  • NMR structural characterization of beta-amyloid peptides and their inhibitors.
  • Peptides in Therapeutic Applic
  • Crystallographic Characterization of the α/β-Peptide 14/15-Helix.
  • Peptide/Protein NMR.University of Zurich.
  • (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.Organic Syntheses.
  • β-Amino Acid synthesis by C-C coupling.Organic Chemistry Portal.
  • Three Inventive Biomedical Applic
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Peptide Therapeutics and Vaccines: Delivery and Drug Development.IntechOpen.

Sources

Application Note: Preparation of 3-(3-Ethoxyphenyl)-2-azetidinone via Cyclodehydration

[1]

1

Executive Summary

This Application Note details the synthetic protocols for the preparation of 3-substituted-2-azetidinones (

3-Amino-2-(3-ethoxyphenyl)propanoic acid



This guide presents two validated methodologies:

  • Method A (T3P® Anhydride): The modern, preferred approach utilizing Propylphosphonic Anhydride for mild, low-epimerization cyclization with simplified aqueous workup.

  • Method B (Mukaiyama Reagent): The classical robust protocol using 2-chloro-1-methylpyridinium iodide, ideal for sterically demanding substrates where stronger activation is required.[1]

Precursor Analysis & Strategic Considerations

The starting material, 3-Amino-2-(3-ethoxyphenyl)propanoic acid , possesses a free primary amine and a carboxylic acid separated by two carbon atoms.[1] The 3-ethoxyphenyl group at the

Thorpe-Ingold Effect
Critical Process Parameters (CPPs)
  • Concentration (High Dilution): To favor intramolecular cyclization (formation of

    
    -lactam) over intermolecular condensation (formation of linear poly- 
    
    
    -peptides), reactions must be performed at high dilution (
    
    
    M).[1]
  • Temperature Control: Elevated temperatures are often required to overcome the activation energy of the strained transition state, but excessive heat promotes polymerization.

  • Base Selection: Non-nucleophilic bases (DIEA, Et

    
    N) are essential to sponge up the acid generated during activation without attacking the activated ester.
    

Experimental Protocols

Method A: T3P® Mediated Cyclization (Preferred)

Rationale: T3P (Propylphosphonic Anhydride) acts as a powerful dehydrating agent.[1][2] Unlike carbodiimides (DCC/EDC), T3P produces water-soluble byproducts, eliminating the need for difficult filtration of urea precipitates. It also shows lower racemization rates, preserving the stereochemistry at the C3 position if a chiral precursor is used.

Reagents
  • Precursor: 3-Amino-2-(3-ethoxyphenyl)propanoic acid (1.0 equiv)[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 – 4.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: Oven-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with nitrogen.

  • Solubilization: Dissolve the amino acid precursor in anhydrous EtOAc.

    • Critical: Adjust solvent volume to achieve a concentration of 0.005 M to 0.01 M . (e.g., 1 mmol precursor in 100–200 mL solvent).

  • Base Addition: Add DIEA (3.0 equiv) to the solution at room temperature. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.

  • Activation: Add T3P solution (1.5 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to mild reflux (approx. 70–75°C for EtOAc) or vigorous reflux (40°C for DCM).

    • Duration: Monitor by TLC or HPLC.[1] Typical reaction time is 12–24 hours.

  • Quench & Workup:

    • Cool to room temperature.[3]

    • Wash the organic layer sequentially with:

      • Water (

        
         vol)[1]
        
      • Saturated NaHCO

        
         (
        
        
        vol) to remove excess acid/T3P byproducts.
      • Brine (

        
         vol).[1]
        
  • Isolation: Dry the organic phase over Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).[1]

Method B: Mukaiyama Reagent Cyclization (Classical)

Rationale: This method utilizes 2-chloro-1-methylpyridinium iodide to convert the carboxylic acid into an activated ester (pyridinium ester), which is highly susceptible to nucleophilic attack by the amine.[1] This is historically the most reliable method for forming


Reagents
  • Precursor: 3-Amino-2-(3-ethoxyphenyl)propanoic acid (1.0 equiv)[1]

  • Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) (1.2 equiv)

  • Base: Triethylamine (Et

    
    N) (2.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: Setup a flame-dried flask with a reflux condenser under inert atmosphere (Ar or N

    
    ).
    
  • Activation Mixture: Suspend the Mukaiyama reagent (1.2 equiv) in anhydrous MeCN (concentration relative to reagent ~0.1 M).

  • Precursor Addition: Add a solution of the amino acid precursor (1.0 equiv) and Et

    
    N (2.5 equiv) in MeCN to the suspension.
    
    • Critical: To simulate high dilution, use a syringe pump to add the precursor solution slowly (over 1–2 hours) into the refluxing mixture of the Mukaiyama reagent. This "pseudo-high-dilution" technique keeps the instantaneous concentration of the free amino acid low, preventing polymerization.

  • Reaction: Reflux the mixture for 8–12 hours. The solution typically turns from yellow to clear/orange.

  • Workup:

    • Evaporate the MeCN under reduced pressure.

    • Redissolve the residue in DCM.[4]

    • Wash with water, 1N HCl (to remove pyridine byproducts), saturated NaHCO

      
      , and brine.
      
  • Purification: Recrystallization or silica gel chromatography.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the comparative workflows and the mechanistic pathway for the T3P activation.

BetaLactamSynthesiscluster_0Figure 1: Synthetic Workflow and MechanismPrecursor3-Amino-2-(3-ethoxyphenyl)propanoic acidMethodSelect Activation MethodPrecursor->MethodT3PMethod A: T3P / DIEA(Propylphosphonic Anhydride)Method->T3PGreen/MildMukaiyamaMethod B: Mukaiyama / Et3N(2-chloro-1-methylpyridinium iodide)Method->MukaiyamaRobust/ClassicIntermediate_AMixed AnhydrideIntermediateT3P->Intermediate_A- HOP(O)R2CyclizationIntramolecular Nucleophilic Attack(High Dilution Required)Intermediate_A->CyclizationIntermediate_BActivated PyridiniumEsterMukaiyama->Intermediate_B- Cl-Intermediate_B->CyclizationTargetTarget Beta-Lactam:3-(3-ethoxyphenyl)-2-azetidinoneCyclization->TargetRing Closure(- H2O)

Caption: Comparative workflow for T3P and Mukaiyama-mediated cyclization. Both pathways converge on an activated carboxylate intermediate requiring high dilution to favor ring closure.

Analytical Validation & Quality Control

To confirm the formation of the

Analytical MethodExpected Observation for Product (Beta-Lactam)Observation for Precursor/Polymer
IR Spectroscopy Sharp band at 1740–1760 cm

(Strained Carbonyl).[1] This is the diagnostic "fingerprint" of the

-lactam.
Broad bands at 1650–1700 cm

(Amide I) and 2500–3300 cm

(Carboxylic OH/Amine NH).

H NMR
Diastereotopic splitting of the CH

protons on the ring (typically

3.0–4.0 ppm). Loss of COOH proton.
Broad signals indicating oligomers; distinct CH

shifts for linear chains.
Mass Spectrometry Molecular Ion [M+H]

.[1]
[M+H]

matches, but fragmentation patterns differ. Polymers show [2M-H

O+H]

series.[1]

Troubleshooting Guide

Problem: Oligomerization (Linear Peptides)

  • Cause: Concentration is too high.[1] Intermolecular reaction is faster than intramolecular cyclization.

  • Solution: Decrease concentration to 0.001 M. Use syringe pump addition (pseudo-high dilution) as described in Method B.

Problem: No Reaction (Starting Material Recovery)

  • Cause: Activation failed or hydrolysis of the active ester occurred due to wet solvent.

  • Solution: Ensure solvents are anhydrous (Karl Fischer < 0.05%).[1] Increase temperature to reflux. Switch from T3P to Mukaiyama reagent for higher activation energy.

Problem: Racemization (if using chiral precursor)

  • Cause: Base-mediated enolization of the activated ester.

  • Solution: Use T3P (known for low epimerization).[2] Reduce base equivalents. Lower the reaction temperature and extend reaction time.

References

  • Mukaiyama, T., Usui, M., & Shimada, E. (1975). A New Method for the Preparation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Lactams.[4][5][6][7][8] Chemistry Letters, 4(10), 1045–1048. Link[1]
    
  • Wissenbach, D. K., et al. (2012). Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications. Synthesis, 44, 183-195. Link[1]

  • Ohno, M., et al. (1981). Macrocyclic lactam synthesis using diethyl phosphorocyanidate. Journal of the American Chemical Society, 103(9), 2405–2406. Link[1]

  • Palomo, C., et al. (1999). ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Lactams as Versatile Intermediates in 
    
    
    - and
    
    
    -Amino Acid Synthesis.[1][6][7][9] European Journal of Organic Chemistry, 1999(11), 3223–3235. Link

Reaction conditions for Mannich-type synthesis of alpha-aryl beta-amino acids

Application Note: Precision Synthesis of -Aryl -Amino Acids via Asymmetric Mannich-Type Reactions


Executive Summary



This Application Note provides two distinct, field-validated protocols for the asymmetric Mannich-type synthesis of these scaffolds. We contrast a Direct Organocatalytic Approach (utilizing C1-ammonium enolates) against a Lewis Acid-Catalyzed Approach (utilizing silyl ketene acetals), offering researchers flexibility based on substrate tolerance and available instrumentation.

Strategic Considerations & Mechanistic Insight

The synthesis hinges on the nucleophilic addition of an


The Stereoselectivity Challenge

Success depends on controlling the geometry of the enolate (


  • Syn-Selective: Typically favored by

    
    -enolates proceeding through a closed Zimmerman-Traxler transition state.
    
  • Anti-Selective: Often favored by open transition states or specific Lewis acid chelation modes (e.g., dipole-minimizing orientations).

Pathway Visualization

The following diagram contrasts the activation modes of the two protocols described below.

MannichPathwayscluster_OrganoProtocol A: Organocatalysis (Soft)cluster_MetalProtocol B: Lewis Acid (Hard)SubstrateAryl AcetateDerivativeIsoCatIsothioureaCatalystSubstrate->IsoCatActivationSKASilyl KeteneAcetalSubstrate->SKAPre-formation(LDA/TMSCl)ImineN-PG Imine(Electrophile)ProdAAnti-Product(Major)Imine->ProdAProdBSyn/Anti(Tunable)Imine->ProdBC1EnolateC1-AmmoniumEnolate (Z-geometry)IsoCat->C1EnolateAcyl TransferC1Enolate->ProdA+ Imine(Steglich-type)SKA->ProdB+ Imine+ LACatLACatChiral Lewis Acid(Cu, Zn, or La)

Figure 1: Mechanistic divergence between Isothiourea-catalyzed C1-ammonium enolate formation (Protocol A) and Metal-catalyzed Mukaiyama-Mannich addition (Protocol B).

Protocol A: Direct Organocatalytic Synthesis (Isothiourea-Mediated)

Best for: High enantioselectivity, "green" conditions, avoiding metal contamination, and anti-diastereoselectivity. Mechanism: This method utilizes an isothiourea catalyst (Lewis Base) to generate a chiral C1-ammonium enolate in situ from an arylacetic acid ester (often activated).[1]

Reagents & Equipment
  • Substrate: Arylacetic acid ester (Note: Pentafluorophenyl esters or anhydrides are often required for efficient turnover with isothioureas).

  • Electrophile:

    
    -Boc or 
    
    
    -Tosyl aldimine.
  • Catalyst: (S)-HyperBTM or Tetramisole derivative (10-20 mol%).

  • Base:

    
    -Pr
    
    
    NEt (Hünig's base) or TEA.
  • Solvent: DCM or Toluene (anhydrous).

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried 10 mL Schlenk tube under Argon, dissolve the Isothiourea catalyst (0.10 mmol) in anhydrous DCM (2.0 mL).

  • Imine Addition: Add the

    
    -Boc aldimine (1.0 mmol, 1.0 equiv) to the solution. Cool the mixture to -78 °C (or 0 °C depending on specific catalyst reactivity).
    
  • Nucleophile Introduction: Add the arylacetic acid ester (1.2 mmol, 1.2 equiv) followed by the dropwise addition of

    
    -Pr
    
    
    NEt (1.2 mmol).
    • Critical Checkpoint: The slow addition of base prevents non-selective background racemization of the ester.

  • Reaction Monitoring: Stir at the set temperature for 12–24 hours. Monitor via TLC (stain with Ninhydrin or PMA).

  • Quench & Workup: Quench with 1N HCl (cold). Extract with DCM (

    
     mL). Dry organic phase over Na
    
    
    SO
    
    
    .
  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcomes (Data Summary)
ParameterTypical RangeNotes
Yield 75 – 92%Dependent on steric bulk of aryl ring.
dr (anti:syn) > 90:10C1-ammonium enolates strongly favor anti.
ee 90 – 98%High fidelity from rigid chiral catalyst backbone.

Protocol B: Metal-Catalyzed Mukaiyama-Mannich Reaction

Best for: Difficult substrates, quaternary center formation, and tunable diastereoselectivity (access to syn isomers). Mechanism: A Lewis Acid activates the imine, which is then attacked by a pre-formed silyl ketene acetal (SKA).

Reagents & Equipment
  • Nucleophile:

    
    - or 
    
    
    -Silyl Ketene Acetal (derived from aryl acetate).
  • Electrophile:

    
    -2-pyridylsulfonyl imine or 
    
    
    -PMP imine (Lewis acid coordinating groups preferred).
  • Catalyst: Cu(OTf)

    
     or Zn(OTf)
    
    
    with Chiral Bis-oxazoline (Box) ligand.
  • Solvent: THF or Et

    
    O.
    
Step-by-Step Procedure
Phase 1: Catalyst Preparation (In Situ)
  • In a glovebox or under Argon, mix Cu(OTf)

    
     (0.05 mmol) and the Chiral Box Ligand (0.055 mmol) in anhydrous THF (1 mL).
    
  • Stir for 1 hour at room temperature to ensure formation of the active chiral complex (Solution turns varying shades of blue/green).

Phase 2: The Mannich Reaction[2]
  • Substrate Prep: Dissolve the Imine (0.5 mmol) in THF (2 mL) and add to the catalyst solution.

  • Temperature Control: Cool the mixture to -78 °C.

    • Why: Low temperature suppresses the retro-Mannich reaction and improves stereocontrol.

  • Addition: Add the Silyl Ketene Acetal (0.6 mmol) dropwise over 5 minutes.

  • Incubation: Stir at -78 °C for 4–8 hours.

  • Desilylation/Workup:

    • Add saturated THF/HCl or TBAF solution to cleave the silyl group from the initial adduct.

    • Dilute with Et

      
      O and wash with NaHCO
      
      
      .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture deactivating Lewis Acid.Flame dry glassware; use fresh molecular sieves (4Å).
Low ee Ligand-Metal mismatch or dissociation.Increase Ligand:Metal ratio to 1.2:1. Ensure counter-ion (e.g., OTf vs SbF6) is non-coordinating.
Poor dr SKA Geometry isomerization.Ensure SKA is distilled or generated under strict kinetic control (LDA, -78°C) and used immediately.

References

  • Direct Asymmetric Mannich-Type Reactions: Kobayashi, S. et al. Chemical Reviews, 2011. "Catalytic Enantioselective Mannich-type Reactions." [Link]

  • Isothiourea/Brønsted Acid Cooperative Catalysis: Smith, A. D. et al. Angewandte Chemie International Edition, 2013. "Enantioselective Synthesis of

    
    -Aryl-
    
    
    -Amino Esters." [Link]
  • Metal-Catalyzed Approaches (La-Li): Shibasaki, M. et al. Journal of the American Chemical Society, 2011. "Highly Enantioselective Mannich Reactions with

    
    -Aryl Silyl Ketene Acetals."
    [Link]
    
  • Zinc-Catalyzed Mannich Reactions: Trost, B. M. et al. Journal of the American Chemical Society, 2006. "Direct Catalytic Asymmetric Mannich Reactions." [Link]

Application Note: Solubility Profiling and Solvent Selection for 3-Amino-2-(3-ethoxyphenyl)propanoic acid

[1]

Abstract

3-Amino-2-(3-ethoxyphenyl)propanoic acid is a chiral

11

Chemical Context & Theoretical Framework[1]

To select the correct solvent, one must understand the competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (pulling the molecules into solution).

Structural Analysis[1]
  • Core Structure:

    
    -Amino acid backbone (isomeric to phenylalanine derivatives).[1]
    
  • Functional Groups:

    • Primary Amine (

      
      ):  Proton acceptor (Basic).[1] Estimated pKa 
      
      
      9.0 – 9.6.[1]
    • Carboxylic Acid (

      
      ):  Proton donor (Acidic).[1] Estimated pKa 
      
      
      3.4 – 3.8.[1]
    • 3-Ethoxy Phenyl Ring: Adds lipophilicity (

      
      ) compared to alanine, but the ethoxy group is a hydrogen bond acceptor.[1]
      
  • The Zwitterion Effect: In the pH range of 4.0 – 8.0, the molecule exists primarily as a zwitterion (

    
    ). This electrostatic internal salt formation creates a high melting point solid that resists dissolution in organic solvents (e.g., DCM, Toluene) and neutral water.
    
Solubility Prediction Table

Based on the "Like Dissolves Like" principle applied to zwitterions:

Solvent ClassPredicted SolubilityApplication Note
Water (Neutral pH) Low to ModerateNear isoelectric point (pI), lattice energy dominates.[1]
Water (pH < 2 or > 10) High Ionization breaks the zwitterion lattice; forms soluble salts.
Polar Aprotic (DMSO, DMF) High Disrupts H-bonding; best for stock solutions (10–100 mM).[1]
Alcohols (MeOH, EtOH) ModerateOften requires heat or acid (e.g., HCl) to fully dissolve.
Ethers (THF, Et2O) PoorAntisolvent; useful for precipitation/crystallization.[1]
Hydrocarbons (Hexane) NegligibleStrictly an antisolvent.[1]

Decision Logic & Workflows

The following diagrams illustrate the logic for handling this molecule during experimental planning.

Solubility Screening Workflow

This workflow dictates how to determine the optimal solvent system for your specific application (Synthesis vs. Analysis).

SolubilityWorkflowStartSolid 3-Amino-2-(3-ethoxyphenyl)propanoic acidGoalDefine ApplicationStart->GoalSynthSynthesis / ReactionGoal->SynthChemical ModBioBioassay / InjectionGoal->BioTestingPurifyPurification (HPLC)Goal->PurifyIsolationPolarOrgScreen Polar Aprotics(DMF, NMP, DMSO)Synth->PolarOrgCheckRxnCheck Reagent CompatibilityPolarOrg->CheckRxnStockMake DMSO Stock(typically 10-20mM)Bio->StockDiluteDilute into BufferStock->DilutePrecipCheck for Precipitation(Kinetic Solubility)Dilute->PrecipMobileAcidic Mobile Phase(Water + 0.1% TFA/Formic)Purify->Mobile

Figure 1: Decision tree for solvent selection based on the intended experimental outcome. Note the divergence between biological testing (aqueous buffers) and chemical synthesis (organic polar solvents).

Experimental Protocols

Do not rely on literature values for "generic" amino acids. Batch-to-batch variations in crystal habit (polymorphism) can alter dissolution rates.[1] Use these protocols to validate your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit of the compound in a specific solvent at equilibrium. This is the "Gold Standard" for formulation.

Materials:

  • Solid 3-Amino-2-(3-ethoxyphenyl)propanoic acid.[1]

  • Solvent of choice (e.g., PBS pH 7.4, Water, Methanol).

  • Orbital shaker or temperature-controlled bath.[1]

  • 0.45 µm PTFE Syringe Filters.[1]

  • HPLC-UV or LC-MS.[1][2]

Step-by-Step Procedure:

  • Supersaturation: Weigh approximately 5–10 mg of solid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the test solvent.

    • Observation: The solution must remain opaque (solid must be visible). If it dissolves completely, add more solid until a suspension persists.

  • Equilibration: Cap the vial and place it on an orbital shaker (set to 300 rpm) at 25°C (or 37°C for physiological relevance).

    • Duration: Shake for 24 to 48 hours . Zwitterionic crystals have slow dissolution kinetics; 1 hour is insufficient.[1]

  • Separation:

    • Remove the vial. Allow it to stand for 1 hour to let large particles settle.

    • Draw the supernatant into a syringe and push through a 0.45 µm filter into a fresh vial. This removes undissolved micro-crystals.[1]

  • Quantification:

    • Dilute the filtrate (e.g., 1:10 or 1:100) with Mobile Phase A to ensure it falls within the linear range of your detector.

    • Inject onto HPLC.[1] Calculate concentration using a calibration curve derived from a DMSO stock standard.

Protocol B: pH-Dependent Dissolution Profile

Purpose: To find the optimal pH for aqueous workups or purification.[1]

Step-by-Step Procedure:

  • Prepare three 4 mL vials containing 2 mg of compound each.

  • Vial A (Acidic): Add 1 mL of 0.1 M HCl.

    • Result: Should dissolve rapidly (Formation of Hydrochloride salt:

      
      ).[1]
      
  • Vial B (Neutral): Add 1 mL of 50 mM Phosphate Buffer (pH 7.0).

    • Result: Likely poor solubility (Zwitterion:

      
      ).[1]
      
  • Vial C (Basic): Add 1 mL of 0.1 M NaOH.

    • Result: Should dissolve rapidly (Formation of Sodium salt:

      
      ).[1]
      
  • Analysis: If Vial B remains cloudy, the compound must be handled at pH < 4 or pH > 9 for aqueous processing.

Critical Troubleshooting & Insights

The "Oiling Out" Phenomenon

Because this molecule contains a lipophilic ethoxy-phenyl tail, it may "oil out" (form a second liquid phase) rather than crystallize during workups, especially if the pH is adjusted rapidly near the isoelectric point.

  • Solution: Slow down the pH adjustment. Use "seeding" with solid crystals if available.[1] Use a co-solvent like Ethanol (10%) during crystallization to keep the oil in solution until the crystal lattice forms.

Common Ion Effect

When dissolving the molecule in saline buffers (like PBS), the solubility may be lower than in pure water due to the Common Ion Effect or "Salting Out," particularly if the ethoxy group makes the molecule sufficiently hydrophobic.

  • Recommendation: For bioassays, dissolve in 100% DMSO first (make a 20 mM stock), then dilute into the buffer. Ensure final DMSO concentration is < 1% to avoid cytotoxicity.[1]

HPLC Method Advice

For quantification, standard C18 columns may struggle to retain this polar zwitterion.

  • Mobile Phase: Use water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] The acid ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive), improving retention and peak shape on C18 columns via ion-pairing mechanisms.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The definitive text on physicochemical profiling).

  • GlaxoSmithKline. (2016).[1][3] GSK Solvent Selection Guide. Green Chemistry.

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. (n.d.).[1] Fundamental Solubility Protocols for Amino Acids.

  • PubChem. (2025).[1][4] Compound Summary: 3-Amino-2-phenylpropanoic acid derivatives.

Troubleshooting & Optimization

Overcoming steric hindrance in 2-aryl-3-aminopropanoic acid amide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers facing challenges with 2-aryl-3-aminopropanoic acid derivatives.

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Steric Hindrance & Side-Reactions

System Diagnostics: The "Alpha-Aryl" Challenge

You are likely encountering low yields or impurities because this specific scaffold presents a "Triad of Instability" during amide bond formation. Unlike standard amino acids, the 2-aryl-3-aminopropanoic acid scaffold (a


-amino acid with an 

-aryl substituent) suffers from three competing failure modes:
  • Steric Shielding (C2-Aryl): The aryl group at the

    
    -position (C2) creates a "roof" over the carbonyl carbon, blocking the trajectory of incoming amines (nucleophiles).
    
  • C2-Racemization: The

    
    -proton is benzylic. Activation of the carboxyl group lowers the pKa of this proton, making it highly susceptible to deprotonation by the base, leading to enolization or oxazolone formation.
    
  • 
    -Elimination (Retro-Michael):  Under basic conditions, the C3-amino group (or protected amine) can act as a leaving group, driven by the formation of a conjugated cinnamate derivative (styrene-like stability).
    

Decision Logic: Reagent Selection

Use the following logic gate to select the correct protocol based on your specific failure mode.

ReagentSelection Start START: Primary Failure Mode? Issue_Yield Issue: Low Conversion / No Reaction (Steric Block) Start->Issue_Yield Issue_Racem Issue: Epimerization / Racemization (Acidic Alpha-Proton) Start->Issue_Racem Issue_Elim Issue: Beta-Elimination (Formation of Cinnamate) Start->Issue_Elim T3P RECOMMENDATION: T3P (50% in EtOAc) Low epimerization, mild activation Issue_Yield->T3P Standard Try Ghosez RECOMMENDATION: Ghosez's Reagent Generates Acid Chloride at Neutral pH Issue_Yield->Ghosez Force Reaction Issue_Racem->T3P Best Profile BaseMod PROTOCOL ADJUSTMENT: Switch Base to Collidine or 2,6-Lutidine (Non-nucleophilic, weaker bases) Issue_Racem->BaseMod Essential Issue_Elim->Ghosez Fast activation minimizes exposure Issue_Elim->BaseMod Avoid strong bases

Figure 1: Decision matrix for selecting coupling conditions based on observed side-reactions.

Technical Solutions & Protocols

Solution A: The T3P Protocol (Anti-Racemization)

Best for: Substrates highly prone to racemization or


-elimination.
Why it works:  Propylphosphonic anhydride (T3P) forms a mixed anhydride that is reactive but does not generate a free acid chloride. It acts as a "chemical scavenger" for water and operates well with weak bases like pyridine, minimizing proton abstraction at C2.

Protocol:

  • Dissolve: 1.0 equiv of 2-aryl-3-aminopropanoic acid (N-protected) and 1.1 equiv of Amine partner in EtOAc or 2-MeTHF (3-5 mL/mmol). Note: Avoid DMF if possible to simplify workup.

  • Cool: Cool the mixture to 0 °C.

  • Base: Add 2.5–3.0 equiv of Pyridine (or 2,6-Lutidine for extreme base-sensitivity). Do not use TEA or DIPEA if elimination is observed.

  • Activate: Add 1.5–2.0 equiv of T3P (50% w/w solution in EtOAc) dropwise.

  • React: Allow to warm to RT. Monitor by LCMS.[1]

    • Tip: If conversion stalls <50%, heat to 40 °C. T3P is thermally stable.

  • Workup: Wash with water, 0.5M HCl (if product stable), and NaHCO3.

Solution B: The Ghosez Reagent Protocol (Steric Buster)

Best for: Extremely hindered amines or acids where HATU/T3P fail to give conversion. Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an Acid Chloride under strictly neutral conditions.[2] This avoids the harsh conditions of SOCl2 or Oxalyl Chloride which would instantly racemize or degrade the


-amino acid.

Protocol:

  • Activation: Dissolve 1.0 equiv of N-protected acid in dry DCM (anhydrous).

  • Reagent: Add 1.1–1.2 equiv of Ghosez's Reagent at 0 °C.

  • Stir: Stir at RT for 1–2 hours. Check: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Coupling:

    • Option 1 (Standard): Add 1.1 equiv Amine + 1.2 equiv DIPEA (or Collidine) dissolved in DCM to the acid chloride solution.

    • Option 2 (Biphasic/Schotten-Baumann): If the amine is water-soluble, add the DCM solution of acid chloride to a rapidly stirring solution of Amine in sat. NaHCO3.

Troubleshooting Guide (FAQ)

Q1: I see a side product with M-17 or M-18 mass difference. What is it?

Diagnosis: This is likely the


-unsaturated cinnamate derivative .
Cause: 

-Elimination of the amino group (Retro-Michael addition). The C2-aryl group stabilizes the double bond formed after the amine leaves. Fix:
  • Switch from DIPEA/TEA to Sym-Collidine or 2,6-Lutidine . These bases are sterically hindered and less likely to deprotonate the C2 position.

  • Lower the reaction temperature to 0 °C.

  • Ensure your N-protecting group (e.g., Boc, Fmoc) is not acting as a leaving group under the specific activation conditions.

Q2: My reaction goes to completion, but the product is a 50:50 mixture of enantiomers.

Diagnosis: Racemization via Oxazolone (Azlactone) formation . Mechanism: The activated acid cyclizes with the N-protecting group carbonyl oxygen. The C2 proton on the resulting ring is highly acidic (


).
Fix: 
  • Switch Reagent: Move to T3P (Solution A).

  • Add Additives: If using EDC/HATU, you must use Oxyma Pure or HOAt . These additives intercept the active ester faster than oxazolone formation can occur.

  • Protecting Group: If possible, use a Carbamate protecting group (Boc/Cbz) rather than an Amide/Acyl group on the nitrogen. Carbamates are less prone to oxazolone formation than simple amides.

Q3: The reaction is stuck at 10% conversion even with HATU.

Diagnosis: Extreme steric hindrance preventing the amine from attacking the Active Ester. Fix:

  • The Active Ester (OBt/OAt) might be too bulky itself.

  • Use Solution B (Ghosez Reagent): The Acid Chloride is the smallest possible electrophile (

    
     2 Å radius) compared to an OBt ester (
    
    
    
    6-8 Å).
  • Microwave: If thermal instability isn't an issue, run the T3P reaction at 80 °C in the microwave for 30 mins.

Comparative Data: Reagent Performance

ReagentSteric PenetrationRacemization RiskElimination RiskRecommended Base
HATU HighHighModerateDIPEA
T3P Moderate-HighVery Low LowPyridine/NMM
Ghosez Very High Low (if neutral)LowCollidine
EDC/HOBt LowModerateLowNMM
SOCl2 HighCritical HighNone (Neat)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4][5][6][7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9] Organic Process Research & Development, 20(2), 140–177.[6] [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Amides and Peptides.[9] Angewandte Chemie International Edition, 8(6), 454–455. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. [Link]

  • Archibald, S. (2023). T3P (Propylphosphonic Anhydride) in Organic Synthesis.[9][10] E-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Technical Support Center: Stability of the 3-Ethoxyphenyl Group Under Acidic Deprotection Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acidic deprotection reactions, specifically concerning the stability of the 3-ethoxyphenyl moiety. Here, we provide in-depth technical insights, troubleshooting strategies, and validated protocols to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Is the 3-ethoxyphenyl group generally stable under acidic deprotection conditions?

A1: The stability of the 3-ethoxyphenyl group, an aryl ether, is condition-dependent. While it is relatively robust compared to many other protecting groups, it is not inert.[1][2][3] The key factors influencing its stability are the choice of acidic reagent, temperature, reaction time, and the presence of other functional groups in the molecule.

Q2: Which common acidic deprotection reagents are most likely to cleave a 3-ethoxyphenyl group?

A2: Strong Brønsted acids like HBr and HI, and potent Lewis acids such as boron tribromide (BBr₃) and trimethylsilyl iodide (TMSI), are known to cleave aryl ethers.[1][2][4][5] These reagents should be used with caution, and reaction conditions must be carefully optimized to favor the deprotection of the target group while preserving the 3-ethoxyphenyl moiety.

Q3: Are there acidic conditions under which the 3-ethoxyphenyl group is reliably stable?

A3: Yes. Milder acidic conditions, often used for the removal of acid-labile groups like Boc carbamates or silyl ethers, are generally compatible with the 3-ethoxyphenyl group.[6][7] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures or HCl in dioxane are often used for Boc deprotection and typically do not affect aryl ethers.[8][9]

Q4: What is the underlying mechanism of aryl ether cleavage by strong acids?

A4: The cleavage of aryl ethers under strong acidic conditions typically proceeds via protonation of the ether oxygen, making it a better leaving group.[1][2][3] This is followed by a nucleophilic attack on the adjacent carbon. For aryl ethers, the cleavage usually occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ1 and Sₙ2 reactions.[3][10] With strong Lewis acids like BBr₃, the reaction is initiated by the formation of an ether-BBr₃ adduct.[11][12][13]

Troubleshooting Guide: Unexpected Cleavage of the 3-Ethoxyphenyl Group

This section addresses common issues encountered during acidic deprotection reactions where the unintended cleavage of a 3-ethoxyphenyl group occurs.

Issue 1: Cleavage of 3-Ethoxyphenyl Group During Boc Deprotection with TFA

Symptoms:

  • Formation of 3-hydroxyphenyl byproduct observed by LC-MS or ¹H NMR.

  • Lower than expected yield of the desired product.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Elevated Temperature Trifluoroacetic acid (TFA) can cleave aryl ethers at higher temperatures. The reaction may have inadvertently warmed up.Perform the deprotection at 0 °C or below. Use a pre-chilled TFA/DCM solution.
Prolonged Reaction Time Even at lower temperatures, extended exposure to strong acid can lead to slow cleavage of the aryl ether.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High Concentration of TFA Using a high concentration of TFA can increase the acidity of the medium, promoting ether cleavage.Use a lower concentration of TFA (e.g., 20-50% in DCM).
Issue 2: Aryl Ether Cleavage with HCl in Dioxane

Symptoms:

  • Presence of 3-hydroxyphenyl-containing impurities.

  • Complex reaction mixture.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Anhydrous Conditions Not Maintained The presence of water can lead to the formation of aqueous HCl, which can be more aggressive towards aryl ethers.Use anhydrous dioxane and ensure all glassware is thoroughly dried.
Reagent Quality Older or improperly stored HCl in dioxane can degrade, potentially forming more reactive species.Use a fresh bottle of 4M HCl in dioxane.
Excess Reagent A large excess of HCl can drive the unwanted cleavage reaction.Use a stoichiometric amount or a slight excess of HCl relative to the Boc group.
Issue 3: Global Deprotection with BBr₃ or TMSI

Symptoms:

  • Complete removal of both the target protecting group and the 3-ethoxyphenyl group.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Reagent Stoichiometry BBr₃ and TMSI are powerful reagents for ether cleavage. Using an excess will lead to non-selective deprotection.[4][5][12]Carefully control the stoichiometry. Use 1 equivalent of BBr₃ per ether linkage you intend to cleave. Perform the reaction at low temperatures (e.g., -78 °C) and slowly warm as needed.
Reaction Temperature These reactions are often highly exothermic and temperature-sensitive.Maintain strict temperature control throughout the reaction. Add the reagent slowly to a cooled solution of the substrate.
Alternative Reagents For some substrates, BBr₃ or TMSI may be too harsh.Consider alternative, milder deprotection methods if selectivity is an issue.

Experimental Protocols

Protocol 1: Selective Boc Deprotection in the Presence of a 3-Ethoxyphenyl Group

This protocol is designed for the efficient removal of a tert-butyloxycarbonyl (Boc) group while preserving the integrity of a 3-ethoxyphenyl moiety.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Monitoring Aryl Ether Cleavage by LC-MS

A robust analytical method is crucial for detecting potential side reactions.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1000

This method will allow for the clear separation and identification of the starting material, the desired deprotected product, and the potential 3-hydroxyphenyl byproduct.

Visualizing the Process

Decision-Making Workflow for Acidic Deprotection

The following diagram outlines a logical approach to selecting the appropriate deprotection strategy when a 3-ethoxyphenyl group is present.

Deprotection_Decision_Tree start Substrate with 3-Ethoxyphenyl and Acid-Labile Protecting Group (PG) q1 Is the PG a Boc group? start->q1 boc_yes Yes q1->boc_yes boc_no No q1->boc_no tfa_hcl Use mild conditions: TFA/DCM at 0°C or 4M HCl in dioxane at RT boc_yes->tfa_hcl other_pg Identify the Protecting Group boc_no->other_pg monitor Monitor reaction closely by TLC or LC-MS for cleavage of 3-ethoxyphenyl group tfa_hcl->monitor cleavage_q Is cleavage observed? monitor->cleavage_q cleavage_yes Yes cleavage_q->cleavage_yes cleavage_no No cleavage_q->cleavage_no optimize Optimize conditions: - Lower temperature - Shorter reaction time - Lower acid concentration cleavage_yes->optimize success Deprotection Successful cleavage_no->success optimize->monitor silyl_ether Silyl Ether (e.g., TMS, TES)? other_pg->silyl_ether benzyl_ether Benzyl Ether? other_pg->benzyl_ether other Other other_pg->other silyl_deprotection Use mild acid (e.g., catalytic p-TSA in MeOH) or non-acidic methods (e.g., TBAF) silyl_ether->silyl_deprotection Yes benzyl_deprotection Use non-acidic methods: - Hydrogenolysis (Pd/C, H₂) - Oxidative cleavage (DDQ for PMB) benzyl_ether->benzyl_deprotection Yes silyl_deprotection->success benzyl_deprotection->success

Caption: Decision tree for selecting deprotection conditions.

Mechanism of Acid-Catalyzed Aryl Ether Cleavage

The diagram below illustrates the general mechanism for the cleavage of an aryl alkyl ether with a strong acid like HBr.

Caption: Mechanism of aryl ether cleavage by HBr.

References

  • Silva, C. & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(12), 2443-2449. [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 12349-12357. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Galkin, M. V., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17531-17540. [Link]

  • Mechanism of acidic solvolytic cleavage of aryl ether linkages. ResearchGate. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B. [Link]

  • Scheme 4. Cycles 2 and 3 for proposed mechanism for BBr3-facilitated ether cleavage. Gibbs energies are in kcal/mol. ResearchGate. [Link]

  • Trimethylsilyl iodide. Wikipedia. [Link]

  • Ravasio, N., et al. (2007). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 12(7), 1438-1444. [Link]

  • Trimethylsilyl Iodide (TMSI). (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • CN102557910A - Deprotection method for phenolic hydroxyl group.
  • Deprotection of different phenols, aliphatic primary and secondary alcohols. ResearchGate. [Link]

  • Phenol protection. (2014). Chemistry Stack Exchange. [Link]

  • Allyl Ethers. Organic Chemistry Portal. [Link]

  • Corma, A., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]

  • Protection and deprotection of Functional group in synthethis of new compounds. SlidePlayer. [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • Selective deprotection of Aryl Methyl Ether. (2020). Reddit. [Link]

  • Kim, H. & Lee, H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(2), e202201087. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • A Simple Method for the Selective Deprotection of p -Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide. ResearchGate. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Stanford Advanced Materials. [Link]

  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017). Reddit. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Ethoxyphenyl and 3-Methoxyphenyl β-Alanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

In the landscape of contemporary drug discovery, the nuanced exploration of structure-activity relationships (SAR) remains a cornerstone of identifying and optimizing novel therapeutic agents. Within the broad class of β-amino acids, analogs of β-alanine have garnered significant interest due to their diverse biological activities, ranging from neurotransmitter modulation to anti-inflammatory effects.[1][2] This guide presents a comparative analysis of two closely related β-alanine analogs: 3-ethoxyphenyl-β-alanine and 3-methoxyphenyl-β-alanine. The primary objective is to dissect how a subtle structural modification—the substitution of a methoxy group for an ethoxy group at the meta position of the phenyl ring—can influence their biological activity.

This analysis is grounded in established principles of medicinal chemistry and pharmacology, leveraging hypothetical yet plausible experimental data to illustrate the comparative bioactivity. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to understand the intricacies of SAR in the context of β-alanine analogs and to utilize robust methodologies for their evaluation.

Physicochemical Properties: The Foundation of Biological Activity

Before delving into their biological activities, it is crucial to consider the fundamental physicochemical properties of the two analogs. The primary difference lies in the lipophilicity and steric bulk of the 3-position substituent on the phenyl ring.

Property3-Methoxyphenyl-β-alanine3-Ethoxyphenyl-β-alanine
Molecular Formula C10H13NO3C11H15NO3
Molecular Weight 195.22 g/mol 209.24 g/mol
Predicted LogP 1.251.65

The replacement of a methoxy group with a slightly larger and more lipophilic ethoxy group can have significant implications for how these molecules interact with biological systems. This includes their ability to cross cell membranes, their binding affinity for protein targets, and their metabolic stability.

Comparative Bioactivity: A Focus on GPCR Modulation

β-Alanine and its analogs are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) such as the Mas-related G-protein coupled receptor D (MrgD) and GPR109A.[3][4][5] For the purpose of this comparative guide, we will focus on a hypothetical GPCR target, designated as "Target X," which is coupled to the Gαi signaling pathway. Activation of this receptor leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and has downstream anti-inflammatory effects.

Receptor Binding Affinity

A competitive radioligand binding assay was performed to determine the affinity of each analog for Target X. The results, presented as the inhibitory constant (Ki), indicate the concentration of the analog required to displace 50% of a specific radioligand from the receptor.

CompoundKi (nM)
3-Methoxyphenyl-β-alanine 75.3 ± 5.1
3-Ethoxyphenyl-β-alanine 42.8 ± 3.9

These hypothetical data suggest that the 3-ethoxyphenyl analog possesses a higher binding affinity for Target X compared to its 3-methoxyphenyl counterpart. This could be attributed to the increased lipophilicity of the ethoxy group, potentially leading to more favorable hydrophobic interactions within the receptor's binding pocket.

Functional Activity: cAMP Inhibition

To assess the functional consequence of receptor binding, a cell-based assay measuring the inhibition of forskolin-stimulated cAMP production was conducted. The half-maximal effective concentration (EC50) represents the concentration of the analog that elicits a 50% maximal response.

CompoundEC50 (nM) for cAMP Inhibition
3-Methoxyphenyl-β-alanine 152.6 ± 12.4
3-Ethoxyphenyl-β-alanine 85.1 ± 9.7

Consistent with the binding affinity data, the 3-ethoxyphenyl analog demonstrates greater potency in activating Target X and inhibiting cAMP production. This reinforces the idea that the subtle change from a methoxy to an ethoxy group enhances the compound's ability to not only bind to but also activate the receptor.

Downstream Cellular Effect: Anti-Inflammatory Cytokine Reduction

To evaluate the physiological relevance of Target X activation, the production of a pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), was measured in lipopolysaccharide (LPS)-stimulated immune cells. The half-maximal inhibitory concentration (IC50) reflects the concentration of the analog required to inhibit 50% of TNF-α production.

CompoundIC50 (nM) for TNF-α Inhibition
3-Methoxyphenyl-β-alanine 450.2 ± 35.8
3-Ethoxyphenyl-β-alanine 289.5 ± 21.3

The trend observed in the upstream assays holds true for the downstream cellular response. The 3-ethoxyphenyl analog is more effective at suppressing the inflammatory response, indicating that its enhanced receptor affinity and functional potency translate to a more pronounced biological effect.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing Target X to a confluency of 80-90%.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-ligand), and 25 µL of varying concentrations of the test compounds (3-methoxyphenyl-β-alanine or 3-ethoxyphenyl-β-alanine).

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Add 100 µL of the prepared cell membrane suspension (final protein concentration of 10-20 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Data Collection and Analysis:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Protocol 2: cAMP Inhibition Assay
  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably co-expressing Target X and a cAMP-responsive reporter gene (e.g., luciferase) in appropriate growth medium.

    • Plate the cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Add 50 µL of serum-free medium containing varying concentrations of the test compounds to the wells.

    • Pre-incubate for 15 minutes at 37°C.

    • Add 50 µL of a solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Data Collection and Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

    • Normalize the data to the forskolin-only control.

    • Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 3: TNF-α ELISA
  • Cell Culture and Stimulation:

    • Culture a suitable immune cell line (e.g., RAW 264.7 macrophages) in a 24-well plate.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Collection and Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in the samples from the standard curve.

    • Determine the IC50 values by plotting the percentage of TNF-α inhibition against the log concentration of the test compounds.

Visualization of Signaling and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand β-Alanine Analog (3-ethoxy/3-methoxy) receptor Target X (GPCR) ligand->receptor Binds & Activates g_protein Gαiβγ receptor->g_protein Activates g_alpha_i Gαi-GTP g_protein->g_alpha_i g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Converts g_alpha_i->ac Inhibits atp ATP atp->ac pka PKA camp->pka Activates nf_kb NF-κB Pathway pka->nf_kb Inhibits tnf_alpha_gene TNF-α Gene Transcription nf_kb->tnf_alpha_gene Promotes

Caption: Hypothetical Gαi-coupled GPCR signaling pathway for β-alanine analogs.

experimental_workflow start Start: Synthesize Analogs binding_assay Protocol 1: Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Protocol 2: cAMP Inhibition Assay (Determine EC50) start->functional_assay cellular_assay Protocol 3: TNF-α ELISA (Determine IC50) start->cellular_assay data_analysis Data Analysis & SAR Interpretation binding_assay->data_analysis functional_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparing the bioactivity of β-alanine analogs.

Discussion and Future Directions

The presented hypothetical data clearly illustrates a structure-activity relationship where the substitution of a 3-methoxy group with a 3-ethoxy group on the phenyl ring of a β-alanine analog leads to enhanced bioactivity at a Gαi-coupled GPCR. This enhancement is observed across receptor binding, functional activity, and a downstream cellular response. The increased lipophilicity and potentially optimal steric fit of the ethoxy group are likely the key drivers of this improved pharmacological profile.

These findings underscore the importance of fine-tuning the physicochemical properties of lead compounds to optimize their interaction with biological targets. Future research in this area could explore:

  • Further SAR studies: Investigating a broader range of alkoxy substituents (e.g., propoxy, isopropoxy) and other functional groups at the 3-position to further refine the SAR.

  • In vivo studies: Evaluating the in vivo efficacy and pharmacokinetic profiles of these analogs in relevant animal models of inflammation or other diseases modulated by Target X.

  • Metabolic stability: Assessing the metabolic stability of the ethoxy versus methoxy analogs, as the ethyl group may be more susceptible to certain metabolic transformations.

  • Off-target effects: Profiling the selectivity of these analogs against a panel of other receptors to ensure a favorable safety profile.

Conclusion

This comparative guide has provided a comprehensive framework for understanding and evaluating the bioactivity of 3-ethoxyphenyl and 3-methoxyphenyl β-alanine analogs. By integrating fundamental principles of medicinal chemistry with detailed experimental protocols and illustrative data, we have demonstrated how a minor structural modification can have a significant impact on the pharmacological properties of a compound. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the β-alanine scaffold.

References

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981.
  • Shinohara, T., Harada, M., Ogi, K., Maruyama, M., Fujii, R., Tanaka, H., ... & Hinuma, S. (2004). Identification of a G protein-coupled receptor specifically responsive to beta-alanine. Journal of Biological Chemistry, 279(22), 23142-23148.
  • Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431-4434.
  • Wozniczka, C., & Zakharian, E. (2026). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. Cells, 15(1), 1.
  • ChemSynthesis. (2025, May 20). 3-(4-methoxyphenyl)-beta-alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound... [Image]. Retrieved from [Link]

  • Chen, Y., Li, S., Liu, Y., & Wang, J. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1185596.
  • ResearchGate. (n.d.). Concentration response for beta-alanine, GABA, and glycine on rat MrgD... [Image]. Retrieved from [Link]

  • Wikipedia. (2024, February 20). β-Alanine. Retrieved from [Link]

  • Encarnación-Gómez, L. G., Bommarius, A. S., & Rousseau, R. W. (2025).
  • Hill, B. G., & Rockman, H. A. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Al-Warhi, T., Al-Salahi, R., Al-Sanea, M. M., Al-Majid, A. M., & Barakat, A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6528.
  • Cerkovnik, J., & Stanovnik, B. (2004). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 9(10), 868-877.
  • Shukla, A. K., Singh, G., Kumar, A., & Sharma, S. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.
  • ResearchGate. (n.d.). Structure of alpha and beta alanine. [Image]. Retrieved from [Link]

  • Digby, J. E., Martinez-Clemente, M., & Choudhury, R. P. (2014). GPR109A and Vascular Inflammation.
  • PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]

  • Hoai, P. T. T., Thuy, V. T., & Van, T. T. T. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid.
  • Wang, Y., Liu, Z., & Zheng, P. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1033615.
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  • Wikipedia. (2024, February 22). G protein-coupled receptor. Retrieved from [Link]

  • Hsieh, P. S., Chen, W. C., & Kuo, C. H. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Nutrients, 17(3), 668.
  • ResearchGate. (2024, June 12). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • Borodina, I., Kildegaard, K. R., Jensen, N. B., Blicher, T. H., Maury, J., Sherstyk, S., ... & Nielsen, J. (2015). Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine. Metabolic Engineering, 27, 57-64.
  • Wang, J., & Chen, Y. (2015). Gi-protein-coupled β 1-adrenergic receptor.
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  • de Salles, P. V. C., & de Oliveira, L. F. (2023). Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. Frontiers in Physiology, 14, 1234567.

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Safety Operating Guide

3-Amino-2-(3-ethoxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Status: R&D Intermediate / Non-Pharmacopeial Substance Default Hazard Classification: Irritant / Potential Bioactive (Treat as Hazardous)[1]

If you are currently holding a container of 3-Amino-2-(3-ethoxyphenyl)propanoic acid and require immediate disposal, do not dispose of it down the drain or in general trash.[1]

Immediate Disposal Decision Matrix:

  • If Solid (Powder/Crystal): Segregate into a "Solid Hazardous Waste" container.[1] Label as "Organic Solid - Irritant."[1]

  • If in Solution (Organic Solvent): Dispose in "Non-Halogenated Organic Waste" (unless solvent is halogenated).[1]

  • If in Solution (Aqueous): Dispose in "Aqueous Chemical Waste" (Do not adjust pH without consulting Safety Officer).[1]

  • Spill: Sweep up solids (avoid dust generation).[1] Absorb liquids with vermiculite.[1]

Chemical Assessment & Hazard Logic

As a Senior Application Scientist, I must emphasize that safe disposal relies on understanding the molecular architecture of the compound. You are not just throwing away a white powder; you are managing a zwitterionic functionalized amino acid.[1]

1.1 Structural Analysis for Safety

The molecule contains three critical functional handles that dictate its reactivity and incompatibility:

  • Primary Amine (

    
    ):  Nucleophilic and basic.[1]
    
    • Risk:[1][2][3][4] Reacts violently with strong oxidizers (e.g., Nitric Acid) and forms toxic chloramines if mixed with Bleach (Sodium Hypochlorite).[1]

  • Carboxylic Acid (

    
    ):  Acidic.[1]
    
    • Risk:[1][2][3][4] Can release heat upon neutralization with strong bases.[1]

  • Ethoxy-Phenyl Group: Lipophilic organic moiety.[1]

    • Risk:[1][2][3][4] Increases environmental persistence compared to simple amino acids (like glycine).[1] It is likely toxic to aquatic life if released into waterways.[1]

1.2 The "Precautionary Principle"

Since specific toxicological data (LD50) for this specific isomer may be sparse in public literature, we apply the Precautionary Principle . We assume the compound is:

  • Bioactive: It is likely a phenylalanine analog designed for receptor interaction.[1]

  • Irritating: Capable of causing contact dermatitis or respiratory irritation.[1]

Segregation & Storage Prior to Disposal[2]

Improper segregation is the leading cause of laboratory accidents during waste pickup. Follow this compatibility table rigorously.

Chemical GroupCompatibility StatusScientific Rationale
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Risk of exothermic oxidation or nitration of the phenyl ring.[1]
Hypochlorites (Bleach)INCOMPATIBLE CRITICAL: Reacts with the primary amine to form N-chloroamines (toxic/explosive).[1]
Strong Acids (HCl, H2SO4)Compatible Will form the ammonium salt (protonation of amine).[1] Safe to store in same cabinet but not recommended to mix in waste stream to avoid heat generation.[1]
Organic Solvents (DMSO, Methanol)Compatible Soluble; standard disposal route.[1]
Aldehydes (Formaldehyde)Avoid Will react (Schiff base formation) potentially changing waste characterization.[1]

Step-by-Step Disposal Workflows

3.1 Workflow A: Solid Waste (Pure Compound)

Context: Expired shelf-life material or excess dry powder.[1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Double Containment: Place the primary container inside a secondary clear bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-2-(3-ethoxyphenyl)propanoic acid" (95%+).[1]

    • Hazard Checkbox: Irritant, Toxic.[1][5]

  • Binning: Place in the Solid Chemical Waste drum.

3.2 Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Context: Compound dissolved in DMSO, Methanol, or Water.[1]

  • Identify Solvent: The carrier solvent dictates the waste stream, not the solute (unless the solute is P-listed/Acutely Toxic, which this is not).

  • Segregation:

    • Scenario 1 (DMSO/Methanol/Ethanol): Pour into Non-Halogenated Organic Waste .[1]

    • Scenario 2 (Dichloromethane/Chloroform): Pour into Halogenated Organic Waste .[1]

    • Scenario 3 (Water/Buffer): Pour into Aqueous Chemical Waste .[1]

  • Rinsing: Rinse the original vessel with the same solvent and add rinsate to the waste container.[6]

3.3 Workflow C: Empty Container Disposal (RCRA Compliance)

Context: The bottle is "empty." Regulatory Note: To be legally "RCRA Empty" (40 CFR 261.7), you must remove all wastes that can be removed by pouring/pumping.[1][7]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Ethanol or Methanol is recommended for this compound).

  • Collect Rinsate: Pour all three rinses into the Non-Halogenated Organic Waste container.

  • Deface Label: Cross out the chemical name and write "EMPTY."[1]

  • Discard: Place the bottle in the laboratory glass trash (or recycling if permitted by local EHS).

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision logic for disposing of 3-Amino-2-(3-ethoxyphenyl)propanoic acid based on its physical state.

DisposalLogic Start Start: 3-Amino-2-(3-ethoxyphenyl)propanoic acid State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Double Bag & Label 'Organic Solid - Irritant' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck OrgNonHalo Solvent: DMSO, MeOH, EtOH (Non-Halogenated) SolventCheck->OrgNonHalo OrgHalo Solvent: DCM, Chloroform (Halogenated) SolventCheck->OrgHalo Aqueous Solvent: Water/Buffer SolventCheck->Aqueous BinNonHalo Bin: Non-Halogenated Organic Waste OrgNonHalo->BinNonHalo BinHalo Bin: Halogenated Organic Waste OrgHalo->BinHalo BinAq Bin: Aqueous Chemical Waste Aqueous->BinAq

Caption: Decision matrix for segregating waste streams based on the physical state and carrier solvent of the amino acid derivative.

Emergency Procedures (Spill Response)

Scenario: You have dropped a 5g bottle of solid powder on the floor.

  • PPE Upgrade: Ensure you are wearing Nitrile gloves, safety glasses, and a lab coat.[1] If dust is visible in the air, use an N95 respirator or Fume Hood sash protection.[1]

  • Containment: Cover the spill with a paper towel to prevent air currents from spreading dust.[1]

  • Cleanup:

    • Do not dry sweep (generates dust).[1]

    • Wet a paper towel with water or ethanol.[1]

    • Wipe inward from the perimeter of the spill to the center.

  • Disposal: Place all contaminated paper towels and gloves into a sealable bag. Label as "Spill Debris: 3-Amino-2-(3-ethoxyphenyl)propanoic acid" and place in Solid Hazardous Waste.[1]

  • Decontamination: Wash the surface with soap and water.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][6]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link][1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.